(2R,3R)-GSK973
Description
Propriétés
Formule moléculaire |
C23H23FN2O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |
Clé InChI |
WZQLVEPIBAOOGF-SFDMMAKQSA-N |
SMILES isomérique |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |
SMILES canonique |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-GSK973 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. This compound serves as a critical tool for dissecting the distinct biological roles of BET bromodomains, particularly in the context of inflammation and gene regulation.
Introduction to this compound and BET Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
Pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic potential in oncology and inflammatory diseases. However, their broad activity can lead to on-target toxicities. This has spurred the development of domain-selective inhibitors to dissect the individual functions of BD1 and BD2 and to potentially develop safer therapeutics. This compound, the eutomer of the GSK973 racemate, has emerged as a key chemical probe for studying the specific roles of the BD2 domain. Its inactive enantiomer, (2S,3S)-GSK943, serves as an ideal negative control for well-designed experiments.
Core Mechanism of Action: Selective BD2 Inhibition
The primary mechanism of action of this compound is its highly selective and competitive binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin at specific gene loci, leading to the modulation of downstream gene transcription.
Molecular Interactions and Binding Affinity
This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain of all BET family members. This selectivity is attributed to specific stereochemical interactions within the BD2 binding pocket. Quantitative binding assays have confirmed the high affinity and selectivity of GSK973.
| Target | Assay | pIC50 | pKd | Kd (nM) | Selectivity (BD2 vs. BD1) |
| BRD2 BD1 | TR-FRET | 4.4 | - | - | 1260-fold[4] |
| BRD2 BD2 | TR-FRET | 7.5 | - | - | |
| BRD2 BD1 | BROMOscan | - | 5.3 | - | 1000-fold[4] |
| BRD2 BD2 | BROMOscan | - | 8.3 | 5[5] | |
| BRD3 BD1 | TR-FRET | 4.5 | - | - | 2000-fold[4] |
| BRD3 BD2 | TR-FRET | 7.8 | - | - | |
| BRD3 BD1 | BROMOscan | - | 5.2 | - | 2000-fold[4] |
| BRD3 BD2 | BROMOscan | - | 8.5 | - | |
| BRD4 BD1 | TR-FRET | 4.6 (± 0.1) | - | - | 1600-fold[1][4] |
| BRD4 BD2 | TR-FRET | 7.8 (± 0.2) | - | - | |
| BRD4 BD1 | BROMOscan | - | 5.6 | >3000 | >1260-fold[4][6] |
| BRD4 BD2 | BROMOscan | - | 8.7 | 34 | |
| BRD4 BD1 | SPR | - | - | >3000[6] | >88-fold |
| BRD4 BD2 | SPR | - | - | 34[6] | |
| BRDT BD1 | TR-FRET | 4.5 | - | - | 800-fold[4] |
| BRDT BD2 | TR-FRET | 7.4 | - | - | |
| BRDT BD1 | BROMOscan | - | 5.4 | - | 800-fold[4] |
| BRDT BD2 | BROMOscan | - | 8.3 | - |
Table 1: Quantitative Binding Data for GSK973
The inactive enantiomer, GSK943, demonstrates significantly weaker binding to the BD2 domain, highlighting the stereospecificity of the interaction.
| Target | Assay | pIC50 |
| BRD4 BD1 | TR-FRET | <4.3[4] |
| BRD4 BD2 | TR-FRET | 5.1[4] |
Table 2: Binding Data for the Inactive Enantiomer GSK943
Downstream Signaling Pathways
Selective inhibition of BET BD2 domains by this compound primarily impacts the transcriptional regulation of inflammatory genes. BET proteins, particularly BRD2 and BRD4, are known to be coactivators for key inflammatory transcription factors such as NF-κB.[2] By preventing the recruitment of BET proteins to the promoters and enhancers of inflammatory response genes, this compound can attenuate the inflammatory cascade.
One of the key pathways modulated by BD2 inhibition is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Specifically, the activation of p38 and JNK, but not ERK, has been shown to be suppressed by BET inhibition.[2] This leads to a reduction in the expression of downstream pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1).
Experimental Protocols
The characterization of this compound and the elucidation of its mechanism of action have relied on a suite of biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.
Stereoselective Synthesis of this compound
The stereoselective synthesis of dihydrobenzofuran scaffolds, the core of GSK973, can be achieved through various catalytic asymmetric methods. One common approach involves a rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade reaction, which allows for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans with high enantiomeric and diastereomeric control. While the specific proprietary synthesis of this compound is not publicly detailed, the general principles of stereoselective synthesis of this class of compounds are well-established in the literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying the binding of inhibitors to bromodomains in a high-throughput format.
Principle: This assay measures the disruption of the interaction between a terbium-labeled anti-tag antibody bound to the BET bromodomain and a fluorescently labeled acetylated histone peptide. Inhibition of this interaction by a compound like GSK973 results in a decrease in the FRET signal.
Protocol Outline:
-
Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged BET bromodomain protein (e.g., BRD4 BD2), biotinylated histone H4 acetylated peptide, and streptavidin-d2.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Procedure: a. Dispense test compounds at various concentrations into a 384-well low-volume microplate. b. Add a pre-mixed solution of the GST-tagged BET bromodomain and the Tb-labeled anti-GST antibody. c. Incubate for 15 minutes at room temperature. d. Add a pre-mixed solution of the biotinylated histone peptide and streptavidin-d2. e. Incubate for 60 minutes at room temperature, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the pIC50.
References
- 1. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (2R,3R)-GSK973: A Selective BET BD2 Inhibitor
(2R,3R)-GSK973 is a potent and highly selective, orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its development represents a significant step in dissecting the specific functions of the different domains within the BET proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction to BET Proteins and the Rationale for Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in chromatin biology by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3][4] This interaction is mediated by two tandem bromodomains at the N-terminus, BD1 and BD2. Pan-BET inhibitors, which target both BD1 and BD2 domains across the BET family, have shown promise in preclinical models of cancer and inflammation. However, their clinical utility has been hampered by adverse events, such as thrombocytopenia.[4]
The high degree of conservation between the BD1 and BD2 domains presents a significant challenge for developing domain-selective inhibitors.[3] The development of a BD2-selective inhibitor like GSK973 was driven by the hypothesis that separating the biological functions of BD1 and BD2 could lead to a better understanding of their individual contributions to efficacy and toxicity, potentially leading to improved therapeutic profiles.[4][5]
Discovery and Optimization of this compound
The discovery of GSK973 stemmed from a high-throughput screening campaign that identified a dihydrobenzofuran (DBF) core as a promising starting point.[4] A key publication by Preston et al. in 2020 detailed the structure-activity relationship (SAR) studies that led to the identification of GSK973 (referred to as compound 36 in the paper).[4][5] The optimization process focused on enhancing potency and selectivity for the BD2 domain while maintaining favorable physicochemical properties for in vivo applications.[4] A critical modification was the introduction of a fluorine atom at the C2 position of the DBF core, which improved both selectivity and pharmacokinetic properties.[4]
Mechanism of Action: Selective Inhibition of BET BD2
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[4] Crystallographic studies have shown that GSK973 binds to the KAc pocket of BRD4 BD2. The carbonyl of the C7 amide forms a hydrogen bond with the conserved asparagine (Asn429), while the NH of the C5 amide makes a second interaction with the same residue.[4] The phenyl group at the C3 position is situated on the WPF (Trp-Pro-Phe) shelf, engaging in aromatic interactions.[4]
This selective inhibition of the BD2 domain is thought to modulate a specific subset of genes regulated by BET proteins, distinct from those affected by pan-BET inhibitors. The downstream consequences of selective BD2 inhibition are an active area of research, but it is believed to impact inflammatory and cell cycle pathways.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of this compound selectively inhibiting the BD2 domain of BET proteins.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of GSK973
| Target | pIC50 | pKd | Selectivity (BD2 vs. BD1) |
| BRD4 BD2 | 7.8 | 8.7 | 1600-fold |
| BRD4 BD1 | <4.7 | - | - |
| BRD2 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
| BRD3 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
| BRDT BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
Data sourced from MedchemExpress and Preston et al., 2020.[1][4]
Table 2: In Vivo Pharmacokinetic Parameters of GSK973 in Rat
| Parameter | Value (1 mg/kg, i.v.) | Value (3 mg/kg, p.o.) |
| Clearance (CL) | 73 mL/min/kg | - |
| Renal Clearance (Clrenal) | 4 mL/min/kg | - |
| Volume of Distribution (Vss) | 2.1 L/kg | - |
| Half-life (T1/2) | 0.6 hours | - |
| Oral Bioavailability (Fpo) | - | 48% |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the potency of GSK973 in inhibiting the binding of a fluorescent ligand to the BET bromodomains.
-
Principle: The assay measures the proximity of two fluorophores. A biotinylated histone peptide is bound to a streptavidin-europium donor fluorophore, and the BET bromodomain is tagged with a GST-anti-GST-d2 acceptor fluorophore. Binding of the bromodomain to the histone peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Methodology:
-
Recombinant BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, and BRD4) are used.
-
A fluorescently labeled small molecule ligand that binds to the acetyl-lysine binding pocket is employed.
-
GSK973 is serially diluted and incubated with the bromodomain protein and the fluorescent ligand.
-
The TR-FRET signal is measured, and the IC50 value is calculated from the dose-response curve.
-
BROMOscan®
BROMOscan is a proprietary binding assay platform from DiscoveRx used to determine the selectivity of inhibitors against a large panel of bromodomains.
-
Principle: The assay is based on a competition binding format. The test compound is competed against an immobilized ligand for binding to the bromodomain of interest, which is fused to a DNA tag. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.
-
Methodology:
-
A large panel of recombinant bromodomains is used.
-
GSK973 is incubated at a fixed concentration with each bromodomain and the corresponding immobilized ligand.
-
The amount of bound bromodomain is quantified, and the percent inhibition is calculated. For potent inhibitors, a Kd can be determined from a full dose-response curve.
-
Cellular Mechanistic Assay: LPS-stimulated MCP-1 Production
This assay assesses the ability of GSK973 to inhibit the production of a pro-inflammatory cytokine in a cellular context.
-
Principle: Lipopolysaccharide (LPS) stimulates immune cells, such as peripheral blood mononuclear cells (PBMCs), to produce inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1). BET inhibitors are known to suppress the transcription of these inflammatory genes.
-
Methodology:
-
Human PBMCs are isolated from whole blood.
-
The cells are pre-incubated with various concentrations of GSK973.
-
The cells are then stimulated with LPS to induce MCP-1 production.
-
After a defined incubation period, the supernatant is collected, and the concentration of MCP-1 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of MCP-1 production is determined.
-
The following diagram illustrates the workflow for the LPS-stimulated MCP-1 assay.
Caption: Experimental workflow for the cellular MCP-1 inhibition assay.
Conclusion
This compound is a landmark chemical probe that allows for the selective investigation of the biological roles of the BET BD2 domain.[1][5] Its high selectivity over the BD1 domain, coupled with good oral bioavailability, makes it a valuable tool for both in vitro and in vivo studies.[1][3] The data and protocols summarized in this guide highlight the rigorous characterization that has established this compound as a high-quality chemical probe. Future research utilizing this molecule will undoubtedly provide deeper insights into the nuanced functions of the BET family of proteins in health and disease, potentially paving the way for novel therapeutic strategies with improved safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,3S)-GSK973: A Selective BET Bromodomain 2 (BD2) Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (2S,3S)-GSK973, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective BET inhibitors.
Chemical Structure and Properties
(2S,3S)-GSK973 is a dihydrobenzofuran derivative with a complex stereochemistry that is crucial for its selective biological activity. While the initial inquiry specified the (2R,3R) diastereomer, the scientific literature and supplier information confirm that the biologically active and more potent enantiomer is the (2S,3S) form.
Chemical Structure:
-
IUPAC Name: (2S,3S)-2-(fluoromethyl)-2,3-dihydro-N⁷-methyl-N⁵-(1α,5β,6β)-3-oxabicyclo[3.1.0]hex-6-yl-3-phenyl-5,7-benzofurandicarboxamide[1]
-
Canonical SMILES: C1C2C(C1)OC2NC(=O)C3=CC(=C4C(=C3)O--INVALID-LINK--CF)C(=O)NC
-
InChI Key: WZQLVEPIBAOOGF-RMMWZPCPSA-N[1]
The stereochemistry of the active enantiomer has been confirmed through X-ray crystallography of GSK973 in complex with the second bromodomain of BRD2 (PDB ID: 6Z8P).[5]
Physicochemical Properties:
A summary of the key physicochemical properties of (2S,3S)-GSK973 is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 410.44 g/mol | [2][3][4] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 175 mg/mL (426.37 mM) | |
| Acetonitrile: Slightly soluble (0.1-1 mg/mL) | [1] | |
| Methanol: Sparingly soluble (1-10 mg/mL) | [1] | |
| Storage Conditions | Powder: -20°C for 3 years | |
| In solvent: -80°C for 6 months, -20°C for 1 month |
Biological Activity and Mechanism of Action
(2S,3S)-GSK973 is a highly selective inhibitor of the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3][6] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby regulating gene transcription.
The two tandem bromodomains of BET proteins, BD1 and BD2, exhibit distinct biological functions. While pan-BET inhibitors target both bromodomains, selective inhibition of BD2 is an emerging therapeutic strategy with the potential for improved efficacy and a better safety profile, particularly in inflammatory and autoimmune diseases.
Mechanism of Action:
(2S,3S)-GSK973 competitively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated chromatin, leading to the modulation of downstream gene expression. Notably, selective BD2 inhibition has been shown to impact inflammatory signaling pathways and the expression of certain oncogenes.
Below is a diagram illustrating the proposed signaling pathway affected by (2S,3S)-GSK973.
Caption: Figure 1: Proposed signaling pathway inhibited by (2S,3S)-GSK973.
Potency and Selectivity:
(2S,3S)-GSK973 demonstrates high potency for the BD2 domains of the BET family and remarkable selectivity over the BD1 domains. The following table summarizes the reported inhibitory activities.
| Target | pIC₅₀ | pKd | Selectivity (BD2 vs BD1) | Reference |
| BRD2 BD2 | 7.5 | 8.3-8.5 | - | [2][3] |
| BRD3 BD2 | 7.8 | 8.3-8.5 | - | [2][3] |
| BRD4 BD2 | 7.8 | 8.7 | ~1600-fold | [2][3][6] |
| BRDT BD2 | 7.4 | 8.3-8.5 | - | [2][3] |
| BRD4 BD1 | < 4.3 | - | - | [6] |
Preclinical Pharmacokinetics
Pharmacokinetic studies of GSK973 have been conducted in preclinical species, demonstrating its potential for in vivo applications.
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T₁/₂ (h) | F (%) | Reference |
| Rat | IV | 1 | 73 | 2.1 | 0.6 | N/A | [2] |
| PO | 3 | - | - | - | 48 | [2] | |
| Dog | - | - | Low | - | Moderate | Good | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize (2S,3S)-GSK973 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the inhibitory potency of compounds against the interaction between a BET bromodomain and an acetylated histone peptide.
Caption: Figure 2: Workflow for the TR-FRET assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of (2S,3S)-GSK973 in an appropriate buffer (e.g., PBS with 0.01% BSA and 1 mM DTT).
-
Reagent Preparation:
-
Prepare a working solution of the Europium-labeled BET BD2 protein.
-
Prepare a working solution of the biotinylated acetylated histone H4 peptide and the allophycocyanin (APC)-labeled streptavidin acceptor.
-
-
Assay Procedure (384-well plate):
-
Add the diluted (2S,3S)-GSK973 or control (e.g., DMSO) to the assay wells.
-
Add the Europium-labeled BET BD2 protein to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the biotinylated peptide/APC-streptavidin mixture.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection: Read the plate on a TR-FRET-compatible reader, exciting at approximately 340 nm and measuring emission at 620 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the FRET ratio (665 nm/620 nm). Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
BROMOscan® Assay
The BROMOscan® technology is a competition binding assay used to determine the dissociation constant (Kd) of a compound for a panel of bromodomains.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein.
-
Procedure:
-
A DNA-tagged BET BD2 protein is incubated with the test compound ((2S,3S)-GSK973).
-
The mixture is then added to a well containing an immobilized ligand that binds to the bromodomain.
-
After an incubation period, the wells are washed to remove unbound protein.
-
The amount of DNA-tagged protein remaining bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis: The amount of bound protein is inversely proportional to the affinity of the test compound. A dose-response curve is generated by testing a range of compound concentrations, and the Kd is determined from this curve.
LPS-Stimulated MCP-1 Production Assay
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory chemokine MCP-1 (Monocyte Chemoattractant Protein-1) in response to lipopolysaccharide (LPS) stimulation.
Caption: Figure 3: Workflow for the LPS-stimulated MCP-1 production assay.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and seeded in a 96-well plate.
-
Compound Treatment: The cells are pre-incubated with various concentrations of (2S,3S)-GSK973 for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 18-24 hours to allow for the production and secretion of MCP-1.
-
MCP-1 Quantification: The cell culture supernatant is collected, and the concentration of MCP-1 is measured using a specific ELISA kit.
-
Data Analysis: The percentage of MCP-1 inhibition is calculated for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
(2S,3S)-GSK973 is a valuable chemical probe for studying the biological roles of the second bromodomain of BET proteins. Its high potency and selectivity make it a superior tool compared to pan-BET inhibitors for dissecting the specific functions of BD2. The favorable preclinical pharmacokinetic profile of GSK973 suggests its potential for in vivo studies and as a lead compound for the development of novel therapeutics targeting a range of diseases, particularly those with an inflammatory component. Further research into the downstream effects of selective BD2 inhibition will continue to elucidate the therapeutic potential of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to (2R,3R)-GSK973: Target Proteins and Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is a potent and highly selective chemical probe designed to inhibit the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3] Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of these proteins, have shown therapeutic promise but are also associated with toxicity. The development of domain-selective inhibitors like this compound allows for a more nuanced investigation into the specific functions of each bromodomain and may offer a path to improved therapeutic indices.[3] This guide provides a comprehensive overview of the target proteins, binding profile, and relevant experimental methodologies for this compound.
Target Proteins and Mechanism of Action
The primary molecular targets of this compound are the second bromodomains (BD2) of the BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the BD2 domain, this compound competitively inhibits the interaction between BET proteins and acetylated histones, thereby modulating the transcription of target genes.[4][5] This selectivity for BD2 over BD1 is a key feature of this chemical probe.[1][2]
BET Protein Signaling Pathway in Transcriptional Activation
BET proteins are critical components of the transcriptional machinery. The process they mediate can be summarized as follows:
-
Recognition of Acetylated Histones: The bromodomains of BET proteins recognize and bind to acetylated lysine residues on histone tails, which are markers of active chromatin.
-
Recruitment of Transcriptional Machinery: Upon binding, BET proteins act as scaffolds to recruit various components of the transcriptional apparatus. A key interaction is with the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[4][6]
-
Release of Paused RNA Polymerase II: BRD4, in particular, plays a crucial role in releasing paused RNA Polymerase II (Pol II) at promoter-proximal regions. It does this by recruiting P-TEFb, which then phosphorylates the C-terminal domain of RNA Pol II.[6]
-
Recruitment of other Co-activators: BET proteins also recruit other transcriptional co-activators, such as histone acetyltransferases (HATs) like p300/CBP, and chromatin remodeling complexes like SWI/SNF, to further facilitate an open chromatin state and active transcription.[4]
-
Transcriptional Elongation: The phosphorylation of Pol II and the recruitment of other factors lead to the initiation of transcriptional elongation and the synthesis of messenger RNA (mRNA).
By selectively inhibiting the BD2 domain, this compound disrupts these downstream events, leading to the repression of specific gene transcription programs.
Binding Profile of this compound
This compound exhibits high affinity and selectivity for the second bromodomain (BD2) of BET family proteins. Its binding characteristics have been determined using various biophysical and biochemical assays.
Quantitative Binding Data
The following tables summarize the quantitative binding data for this compound against the bromodomains of the BET family proteins.
Table 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Data
| Target Protein | pIC50 |
| BRD2 BD2 | 7.4 - 7.8 |
| BRD3 BD2 | 7.4 - 7.8 |
| BRD4 BD2 | 7.8 |
| BRDT BD2 | 7.4 - 7.8 |
| BRD4 BD1 | < 4.3 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).[1][2]
Table 2: BROMOscan® Dissociation Constants (Kd)
| Target Protein | pKd | Kd (nM) |
| BRD2 BD2 | 8.3 - 8.5 | 3.2 - 5.0 |
| BRD3 BD2 | 8.3 - 8.5 | 3.2 - 5.0 |
| BRD4 BD2 | 8.7 | 2.0 |
| BRDT BD2 | 8.3 - 8.5 | 3.2 - 5.0 |
| BRD2 BD1 | Not Reported | >10,000 |
| BRD3 BD1 | Not Reported | >10,000 |
| BRD4 BD1 | < 5.5 | >3,000 |
| BRDT BD1 | Not Reported | >10,000 |
pKd is the negative logarithm of the dissociation constant (Kd). BROMOscan data for BRD2 BD2 indicates a Kd of 5 nM.[1][2][7]
Table 3: Surface Plasmon Resonance (SPR) Data
| Target Protein | Kd (nM) |
| BRD4 BD2 | 34 |
| BRD4 BD1 | >3000 |
This compound demonstrates a greater than 1600-fold selectivity for BRD4 BD2 over BRD4 BD1.[1][2][3]
Selectivity Profile
A key attribute of this compound is its high selectivity for the BD2 domain of BET proteins over the BD1 domain.[1][2] Furthermore, screening against a wider panel of bromodomains has shown minimal off-target activity. The closest off-target hits identified through BROMOscan have significantly lower affinity, with pKd values for TAF1 BD2, TAF1L BD2, and BRD9 at 6.4, 5.7, and 5.7, respectively.[7]
Negative Control
The enantiomer of GSK973, often referred to as GSK943, serves as an excellent negative control for experiments. It exhibits significantly weaker binding to BET bromodomains, with pIC50 values of <4.3 for BRD4 BD1 and 5.1 for BRD4 BD2.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for the key assays used to characterize the binding of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying ligand-protein binding in a high-throughput format.
Objective: To determine the IC50 of this compound for BET bromodomains.
Materials:
-
Recombinant, purified BET bromodomain proteins (e.g., GST-tagged BRD4 BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound and negative control (GSK943)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Reagent Preparation:
-
Prepare a solution of the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 5 µL of the BET bromodomain/histone peptide solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® Assay
BROMOscan® is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Objective: To determine the Kd of this compound for a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.[8]
Methodology (as performed by a service provider like Eurofins DiscoverX):
-
Compound Submission: A sample of this compound is submitted to the service provider.
-
Assay Performance:
-
A proprietary immobilized ligand is used to capture the DNA-tagged bromodomain of interest.
-
The test compound is added at various concentrations to compete with the immobilized ligand.
-
The amount of bromodomain bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The results are reported as percent of control, and a Kd value is calculated from an 11-point dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to BET bromodomains.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant, purified BET bromodomain proteins
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the BET bromodomain protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in Running Buffer.
-
Inject the compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to observe the association phase.
-
After the injection, flow Running Buffer over the surface to monitor the dissociation phase.
-
Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
The dissociation constant (Kd) is calculated as kd/ka.
-
Conclusion
This compound is a valuable chemical probe for elucidating the specific biological roles of the second bromodomain of BET proteins. Its high potency and selectivity, combined with the availability of a well-characterized negative control, make it an excellent tool for target validation and downstream functional studies. The detailed experimental protocols provided in this guide are intended to facilitate the robust and reproducible use of this compound in the research community, ultimately contributing to a deeper understanding of BET protein biology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]
- 6. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Differential Role of BET Bromodomain BD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced function of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. While often studied in tandem with the first bromodomain (BD1), recent advancements in selective chemical probes have unveiled a distinct and critical role for BD2, particularly in the context of inflammation and specific oncogenic pathways. This document provides a comprehensive overview of BD2's function, quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.
Core Function of BET Bromodomain BD2: An Inducible Effector
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Each of these proteins contains two N-terminal tandem bromodomains, BD1 and BD2.
While structurally similar, these two domains exhibit non-redundant functions. BD1 is primarily responsible for anchoring BET proteins to chromatin, playing a crucial role in the maintenance of steady-state gene expression.[1][2][3] In contrast, the primary function of BD2 is to facilitate the rapid induction of gene expression in response to external stimuli , most notably inflammatory signals.[1][2][3] Inhibition of BD2 has been shown to be particularly effective in models of inflammatory and autoimmune diseases.[1][2][3]
Key functional aspects of BD2 include:
-
Inflammatory Gene Expression: BD2 is essential for the recruitment of BET proteins to chromatin for the rapid induction of gene expression following inflammatory stimuli, such as interferon-gamma (IFN-γ).[1][4] Selective inhibition of BD2 can ameliorate inflammatory responses without the broad anti-proliferative effects associated with pan-BET inhibitors.[1][5]
-
Oncogenic Roles: In specific cancer contexts, BD2 plays a significant role. For instance, in androgen receptor (AR)-positive prostate cancer, the antiproliferative activity of BET inhibitors has been linked to BD2.[6][7] Selective BD2 inhibitors have shown efficacy in displacing BRD4 from AR-containing super-enhancers and inhibiting AR-dependent transcription.[6][7] Potent anti-proliferative effects of BD2 selective inhibitors have also been observed in acute myeloid leukemia (AML) cell lines.[6][8]
-
Binding Specificity: While BD1 preferentially binds to di-acetylated histone tails, BD2 is more permissive and can recognize a wider range of acetylated peptides.[1] This includes acetylated lysine residues on non-histone proteins such as transcription factors and the P-TEFb component Cyclin T1, which is critical for transcriptional elongation.[9][10]
-
Therapeutic Potential: The distinct role of BD2 has significant implications for drug development. Selective BD2 inhibitors may offer a therapeutic window for inflammatory diseases and specific cancers with a reduced toxicity profile compared to pan-BET inhibitors that target both BD1 and BD2.[6][7] For example, pan-BET inhibition is associated with dose-limiting toxicities like thrombocytopenia, which may be mitigated with BD2-selective agents.[6][7]
Quantitative Data on BD2 Inhibition
The development of selective inhibitors has been instrumental in dissecting the function of BD2. The following tables summarize key quantitative data for representative BD2-selective inhibitors compared to pan-BET and BD1-selective inhibitors.
Table 1: Binding Affinities of Selective BET Bromodomain Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| iBET-BD2 (GSK046) | BRD2-BD2 | TR-FRET | 29 | [1] |
| BRD3-BD2 | TR-FRET | 34 | [1] | |
| BRD4-BD2 | TR-FRET | 43 | [1] | |
| BRDT-BD2 | TR-FRET | 22 | [1] | |
| BRD4-BD1 | TR-FRET | >10000 | [1] | |
| ABBV-744 | BRD4-BD2 | TR-FRET | 1.6 | [6] |
| BRD4-BD1 | TR-FRET | >1000 | [6] | |
| iBET-BD1 (GSK778) | BRD4-BD1 | TR-FRET | 36 | [1] |
| BRD4-BD2 | TR-FRET | >10000 | [1] | |
| I-BET151 (Pan-BET) | BRD4-BD1 | TR-FRET | 24 | [1] |
| BRD4-BD2 | TR-FRET | 49 | [1] |
Table 2: Cellular Anti-proliferative Activity of Selective BET Inhibitors
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | ABBV-744 (BD2-selective) | 130 | [6] |
| ABBV-075 (Pan-BET) | 30 | [6] | ||
| MOLM-13 | Acute Myeloid Leukemia | iBET-BD2 (GSK046) | >10000 | [11] |
| iBET-BD1 (GSK778) | 163 | [11] | ||
| I-BET151 (Pan-BET) | 28 | [11] | ||
| MV4-11 | Acute Myeloid Leukemia | ABBV-744 (BD2-selective) | 6 | [6] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving BET bromodomains and a standard experimental workflow for their study.
Caption: BET-mediated induction of inflammatory gene expression.
Caption: A generalized workflow for a BRD4 ChIP-seq experiment.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BET bromodomain BD2 function.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (IC50) of inhibitors to isolated bromodomain proteins.
Principle: The assay measures the FRET between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently labeled, acetylated histone peptide ligand). When the ligand binds to the bromodomain, the donor and acceptor are brought into proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.
-
Dilute the Tb-labeled donor antibody and the dye-labeled acceptor in 1x assay buffer.
-
Dilute the GST-tagged bromodomain protein (e.g., BRD4-BD2) to the desired concentration in 1x assay buffer.
-
Dilute the biotinylated acetylated histone peptide ligand in 1x assay buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1x assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted bromodomain protein to each well.
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) control to the respective wells.
-
Add 5 µL of the diluted Tb-donor/dye-acceptor mix to all wells.
-
Initiate the reaction by adding 5 µL of the diluted acetylated histone ligand.
-
For "Negative Control" wells, add 1x assay buffer instead of the ligand.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 120 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET, with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (acceptor).
-
-
Data Analysis:
-
Calculate the FRET ratio (520 nm emission / 490 nm emission).
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest, such as BRD4.
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding locations across the genome.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells to ~80% confluency and treat with the desired inhibitor or vehicle for the specified time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS and then scrape and resuspend them in cell lysis buffer.
-
Sonicate the cell lysate to shear the chromatin to fragments of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-BRD4) or a control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of significant enrichment, representing the binding sites of the target protein.
-
SLAM-Seq (Thiol (SH)-Linked Alkylation for the Metabolic Sequencing of RNA)
This method is used to measure the kinetics of RNA synthesis and turnover by labeling newly transcribed RNA.
Principle: Cells are cultured with 4-thiouridine (S4U), which is incorporated into newly synthesized RNA. The total RNA is then isolated, and the incorporated S4U is alkylated with iodoacetamide. This chemical modification causes a T-to-C conversion during reverse transcription. By sequencing the cDNA and analyzing the T>C mutation rate, newly transcribed RNA can be distinguished from pre-existing RNA.
Methodology:
-
S4U Labeling:
-
Culture cells and add S4U to the medium at a pre-optimized concentration.
-
Incubate for the desired labeling period (e.g., 2 hours for anabolic kinetics).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
-
Alkylation:
-
Treat the isolated RNA with iodoacetamide (IAA) to alkylate the thiol group of the incorporated S4U.
-
-
Library Preparation and Sequencing:
-
Prepare a 3' mRNA sequencing library (e.g., using a QuantSeq kit). During the reverse transcription step, the alkylated S4U will be read as a cytosine.
-
Perform high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align reads to a reference transcriptome.
-
Identify and quantify T>C conversions in the sequencing reads.
-
Use specialized software (e.g., SLAMdunk) to calculate the fraction of new RNA for each transcript, allowing for the determination of RNA synthesis and decay rates.
-
This guide provides a foundational understanding of the specific functions of BET bromodomain BD2, supported by quantitative data and detailed methodologies for its investigation. The selective targeting of BD2 represents a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles for a range of diseases.
References
- 1. Refinement of the colony-forming unit-megakaryocyte (CFU-MK) assay for its application to pharmaco-toxicological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target engagement assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
biological effects of selective BD2 inhibition
An In-depth Technical Guide to the Biological Effects of Selective BD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that regulate gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] While pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic promise, particularly in oncology, their clinical utility has often been hampered by dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[5][6] This has spurred the development of domain-selective inhibitors to dissect the individual functions of BD1 and BD2 and to potentially offer improved therapeutic windows.
Emerging evidence reveals a functional dichotomy between the two bromodomains. BD1 appears to be essential for anchoring BET proteins to chromatin to maintain steady-state and oncogenic gene expression programs.[3][7][8] Consequently, selective BD1 inhibitors often replicate the anti-proliferative effects of pan-BET inhibitors in cancer models.[3][9] In contrast, the BD2 domain is more critical for the induction of gene expression in response to stimuli, such as inflammatory signals.[3][8][10] This functional distinction suggests that selective BD2 inhibition could be a promising strategy for treating inflammatory and autoimmune diseases, with a potentially better safety profile than pan-BET inhibitors. Furthermore, selective BD2 inhibitors have demonstrated robust anti-tumor activity in specific cancer types, such as acute myeloid leukemia (AML) and prostate cancer, and have shown anti-fibrotic and cardioprotective effects in various preclinical models.[1][5][11] This guide provides a comprehensive overview of the , summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Differentiated Functions of BET Bromodomains: The Rationale for Selective Inhibition
The two tandem bromodomains of BET proteins, while structurally similar, possess distinct functional roles that provide a strong rationale for selective targeting.
-
BD1: The Anchor for Constitutive Transcription: Studies indicate that the BD1 domain is the primary module responsible for tethering BET proteins to chromatin, thereby maintaining established gene expression programs.[3][8] Its inhibition tends to phenocopy the effects of pan-BET inhibitors in cancer models, leading to broad anti-proliferative activity.[3][7][9] BD1 preferentially binds to di-acetylated histone H4 tails, particularly H4K5ac/K8ac, which is crucial for maintaining the malignant phenotype in conditions like AML.[3]
-
BD2: The Facilitator of Inducible Transcription: The BD2 domain plays a more specialized role, being essential for the rapid induction of gene expression following cellular stimuli, such as cytokine signaling in inflammation.[3][10] While BD1 is sufficient for maintaining gene expression, both BD1 and BD2 are required for the efficient recruitment of BET proteins to chromatin for the induction of new transcriptional programs.[3] This makes the BD2 domain a particularly attractive target for inflammatory and autoimmune diseases.[7][10]
This functional divergence is visualized in the signaling pathway below.
Caption: Differentiated roles of BD1 and BD2 in gene transcription.
Biological Effects of Selective BD2 Inhibition
Immuno-inflammation and Autoimmune Disease
Selective BD2 inhibitors have shown predominant efficacy in models of inflammatory and autoimmune diseases.[3][7] This is consistent with the role of BD2 in mediating the transcriptional response to inflammatory stimuli.
-
Mechanism: Selective BD2 inhibitors, such as GSK046 (also known as iBET-BD2), impair the activation of macrophages and inhibit the production of key pro-inflammatory mediators, including Th17 cytokines (e.g., IL-17A, IL-22) and IFNγ, in B and T cell co-culture systems.[3][12] GSK046 was shown to reduce the recruitment of BET proteins, particularly BRD2 and BRD3, to interferon (IFN)-target genes following IFN-γ stimulation.[12]
-
Preclinical Efficacy: In preclinical models, BD2-selective inhibition ameliorates inflammatory disease.[3] For instance, GSK620, a pharmacokinetically optimized BD2 inhibitor, demonstrated efficacy in models of inflammatory and autoimmune disease.[3]
Oncology
While pan-BET and selective BD1 inhibitors show broad anti-proliferative activity, the effects of selective BD2 inhibitors are more restricted to specific cancer contexts.[5][6]
-
Acute Myeloid Leukemia (AML): The selective BD2 inhibitor ABBV-744 has demonstrated significant antiproliferative activity against AML cell lines and in AML xenograft models.[5] Its efficacy was comparable to the pan-BET inhibitor ABBV-075 but with an improved therapeutic index.[5][13] The mechanism involves the induction of cell-cycle arrest and apoptosis.[5]
-
Prostate Cancer: ABBV-744 also shows robust activity against androgen receptor (AR)-positive prostate cancer.[6] It acts by displacing BRD4 from AR-containing super-enhancers, leading to the inhibition of AR-dependent transcription.[6] Notably, it has a less pronounced impact on global transcription compared to pan-BET inhibitors, which may contribute to its improved tolerability.[6]
-
Pediatric Cancers: Novel BD2-selective inhibitors have been developed that are potent cytotoxins against pediatric cancer cell lines, such as neuroblastoma, and induce growth delay in xenograft models with minimal toxicity.[4]
Fibrosis
BET proteins are implicated in fibrotic processes, and selective BD2 inhibition has emerged as a potential anti-fibrotic strategy.
-
Thyroid Eye Disease (TED): In orbital fibroblasts from patients with TED, the BD2-selective inhibitor ABBV-744 exerted superior anti-fibrotic effects compared to the pan-BET inhibitor JQ1.[1] The proposed mechanism involves the inhibition of the BRD4/FoxM1/Plk1 signaling axis.[1]
-
Radiation-Induced Fibrosis: The BD2-selective inhibitor GSK046 efficiently suppressed the radiation-induced expression of profibrotic markers in fibroblasts without causing cytotoxicity, suggesting a therapeutic avenue for preventing or mitigating fibrosis following radiotherapy.[14]
Cardiovascular Disease
The selective BD2 inhibitor RVX-208 (Apabetalone) is the most clinically advanced compound in this class for non-oncology indications, primarily targeting cardiovascular disease.[11][15]
-
Mechanism: RVX-208 increases the transcription of the Apolipoprotein A-I (ApoA-I) gene, leading to elevated levels of ApoA-I and high-density lipoprotein (HDL) cholesterol.[16][17] It also represses pro-inflammatory, pro-atherosclerotic, and pro-thrombotic pathways.[17]
-
Clinical Data: Phase II clinical trials (SUSTAIN and ASSURE) showed that RVX-208 increases ApoA-I and HDL-C levels.[17][18] A post-hoc analysis also suggested a reduction in major adverse cardiovascular events (MACE).[16][17] A subsequent Phase III trial (BETonMACE) was conducted to further evaluate its efficacy in high-risk patients.[11][15]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent selective BD2 inhibitors.
Table 1: In Vitro Potency of Selective BD2 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd (nM) | Selectivity | Reference(s) |
| GSK046 (iBET-BD2) | BRD2 BD2 | Biochemical | 264 | >300-fold for BD2 vs. BD1 | [12][19][20] |
| BRD3 BD2 | Biochemical | 98 | [12][19] | ||
| BRD4 BD2 | Biochemical | 49 | [12][19] | ||
| BRDT BD2 | Biochemical | 214 | [12][19] | ||
| ABBV-744 | BRD4 BD2 | TR-FRET | 2.5 | >250-fold for BD2 vs. BD1 | [6][21] |
| BRD4 BD1 | TR-FRET | >1000 | [6] | ||
| BRD2 BD2 | TR-FRET | 6.5 | [6] | ||
| BRD3 BD2 | TR-FRET | 2.2 | [6] | ||
| BBC0906 | BET BD2 | DEL Screening | High Affinity | BD2-specific | [22] |
Table 2: Preclinical Efficacy of Selective BD2 Inhibitors
| Compound | Disease Model | Animal Model | Key Finding | Reference(s) |
| ABBV-744 | Acute Myeloid Leukemia (AML) | Xenograft | Comparable efficacy to pan-BET inhibitor ABBV-075 with improved tolerability. | [5][23] |
| Prostate Cancer | Xenograft | Robust anti-tumor activity with fewer platelet and GI toxicities than ABBV-075. | [6] | |
| GSK046 | T-cell dependent antibody response | Mouse | Reduced production of anti-KLH IgM, demonstrating immunomodulatory activity. | [12] |
| SJ432 | Neuroblastoma | Xenograft | Induced tumor growth delay with minimal toxicity. | [4] |
| BBC0906 | Osteoarthritis | Mouse (DMM model) | Attenuated cartilage degradation and alleviated osteoarthritis. | [22] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments cited in the literature on selective BD2 inhibitors.
Cell Proliferation Assay (e.g., for ABBV-744 in AML)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell line proliferation.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV-4;11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: A serial dilution of the test compound (e.g., ABBV-744) and a pan-BET inhibitor control (e.g., ABBV-075) are added to the wells. A DMSO vehicle control is also included.
-
Incubation: Plates are incubated for a specified period, typically 3 to 5 days.[5]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression curve fit (e.g., four-parameter logistic equation) in software like GraphPad Prism.
-
Animal Xenograft Model (e.g., for ABBV-744 in Prostate Cancer)
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a selective BD2 inhibitor.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., male SCID) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: The test compound (e.g., ABBV-744) is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage (p.o.), at specified doses and schedules (e.g., once daily). A vehicle control group is included.[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is assessed by metrics such as Tumor Growth Inhibition (TGI).
-
Tolerability Assessment: Tolerability is monitored through body weight changes, clinical observations, and, in some studies, hematological analysis (e.g., platelet counts) at the end of the study.[6]
-
The general workflow for preclinical evaluation is depicted below.
Caption: General workflow for preclinical evaluation of BET inhibitors.
Conclusion and Future Directions
Selective inhibition of the BD2 domain of BET proteins represents a refined and promising therapeutic strategy. By sparing the BD1 function essential for maintaining global transcription, BD2-selective inhibitors offer the potential for a wider therapeutic index compared to their pan-inhibitor predecessors. Preclinical data strongly support their utility in immuno-inflammatory disorders and specific subsets of cancer.[3][5] The clinical development of apabetalone (RVX-208) for cardiovascular disease further highlights the diverse therapeutic potential of this drug class.[11]
Future research should continue to focus on:
-
Expanding Therapeutic Applications: Exploring the efficacy of selective BD2 inhibitors in other fibrotic diseases, neuroinflammatory conditions, and different cancer types.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to BD2-selective inhibition.
-
Combination Therapies: Investigating rational combination strategies, such as pairing BD2 inhibitors with other targeted agents or immunotherapies, to enhance efficacy and overcome potential resistance mechanisms.[5]
The continued exploration of domain-selective BET inhibitors will undoubtedly deepen our understanding of epigenetic regulation in health and disease and pave the way for novel, more targeted, and better-tolerated therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. db.cngb.org [db.cngb.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RVX-208, a BET-inhibitor for treating atherosclerotic cardiovascular disease, raises ApoA-I/HDL and represses pathways that contribute to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the BET Protein Inhibitor, RVX-208, on Progression of Coronary Atherosclerosis: Results of the Phase 2b, Randomized, Double-Blind, Multicenter, ASSURE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
(2R,3R)-GSK973 vs. Pan-BET Inhibitors: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Core Differences in Mechanism, Potency, and Therapeutic Strategy
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. While early-generation pan-BET inhibitors demonstrated significant anti-tumor activity, their clinical utility has been hampered by on-target toxicities. This has spurred the development of second-generation, domain-selective inhibitors like (2R,3R)-GSK973, which aim to offer a more refined and tolerable therapeutic approach. This technical guide provides a comprehensive comparison of this compound and pan-BET inhibitors, focusing on their distinct mechanisms, quantitative pharmacological profiles, and the experimental methodologies used for their characterization.
Distinguishing BET Bromodomains: The Rationale for Selective Inhibition
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction is mediated by two tandem bromodomains at their N-terminus: Bromodomain 1 (BD1) and Bromodomain 2 (BD2).[2] These domains play a pivotal role in regulating gene transcription by recruiting the transcriptional machinery to chromatin.[1]
Pan-BET inhibitors, such as the well-characterized JQ1 and I-BET762, bind with high affinity to the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members.[3][4][5] While this broad inhibition leads to potent downregulation of key oncogenes like MYC, it is also associated with significant adverse effects, most notably thrombocytopenia and gastrointestinal toxicities.[6] This has been attributed to the widespread and often counterproductive cellular effects of inhibiting all eight BET bromodomains.[6]
The development of domain-selective inhibitors like GSK973 stems from the hypothesis that the therapeutic efficacy and toxicity of pan-BET inhibitors could be uncoupled.[3][7] Research suggests that BD1 is primarily responsible for steady-state gene expression and chromatin binding, while BD2 is more involved in the rapid induction of inflammatory gene expression.[2] By selectively targeting the BD2 domain, inhibitors like GSK973 aim to retain anti-inflammatory and potentially some anti-cancer effects while mitigating the toxicities associated with BD1 inhibition.[2] this compound is a stereoisomer of GSK973, a highly potent and selective pan-BD2 inhibitor.[8]
Quantitative Comparison: Potency and Selectivity
The key differentiator between this compound and pan-BET inhibitors lies in their binding affinities and selectivity profiles for the different BET bromodomains. GSK973 demonstrates exceptional selectivity for the second bromodomains (BD2) of the BET family.
| Inhibitor | Target | Assay Type | pIC50 | pKd / Kd | Selectivity | Reference |
| GSK973 | BRD4 BD2 | TR-FRET | 7.8 | 8.7 | 1600-fold for BRD4 BD2 over BRD4 BD1 | [8] |
| BRD2 BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |
| BRD3 BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |
| BRDT BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |
| (+)-JQ1 | BRD4 BD1 | AlphaScreen | - | ~50 nM | - | [9] |
| BRD4 BD2 | AlphaScreen | - | ~90 nM | - | [9] | |
| I-BET762 | BRD2/3/4 | - | - | - | Pan-BET | [5] |
| OTX015 | BRD2/3/4 | - | - | - | Pan-BET | [5] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKd is the negative logarithm of the dissociation constant. A higher value indicates greater potency.
Core Signaling Pathways: MYC and NF-κB
BET inhibitors exert their primary anti-cancer effects by disrupting the transcriptional regulation of key oncogenes. The most well-documented target is the MYC proto-oncogene, which is a critical driver of cell proliferation in numerous cancers.[10] Pan-BET inhibitors effectively downregulate MYC expression by displacing BRD4 from its super-enhancers.[10]
dot
Caption: BET inhibitor signaling pathway.
In addition to MYC, BET proteins, particularly BRD4, are involved in the regulation of the NF-κB signaling pathway, a key driver of inflammation and cell survival.[11] BRD4 can interact with acetylated RELA, a subunit of NF-κB, to enhance its transcriptional activity.[11] Pan-BET inhibitors can therefore also suppress NF-κB-dependent gene expression. The selective inhibition of BD2 by GSK973 is thought to be particularly effective in modulating inflammatory responses, suggesting its potential in inflammatory diseases in addition to cancer.[2]
Experimental Protocols for Inhibitor Characterization
A variety of biophysical and cellular assays are employed to characterize and compare BET inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Principle: TR-FRET is a robust, homogeneous assay used to measure the binding affinity of inhibitors. It relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. An inhibitor competes with the fluorescent ligand for binding to the BET bromodomain, leading to a decrease in the FRET signal.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein, terbium-labeled anti-tag antibody, a fluorescently labeled BET ligand (tracer), and the test inhibitor in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a solution containing the BET bromodomain protein and the terbium-labeled antibody to the wells.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Add the fluorescently labeled BET ligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
dot
Caption: TR-FRET experimental workflow.
BROMOscan®
Principle: BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand immobilized on a solid support from the bromodomain of interest. The amount of bromodomain that remains bound to the support is quantified using qPCR, which detects a DNA tag conjugated to the bromodomain.[14][15]
Methodology:
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged BET bromodomain proteins are incubated with the immobilized ligand in the presence of the test compound.
-
After an incubation period, the unbound proteins and compounds are washed away.
-
The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as a percentage of the control, and a dissociation constant (Kd) is determined from a dose-response curve.[15]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time biomolecular interactions. A ligand (e.g., BET bromodomain) is immobilized on a sensor chip. The binding of an analyte (the inhibitor) to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[16][17]
Methodology:
-
Immobilization: The purified BET bromodomain protein is covalently coupled to the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the inhibitor are injected over the sensor surface. The binding and dissociation are monitored in real-time.
-
Regeneration: A regeneration solution is injected to remove the bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine kon, koff, and Kd.[18]
Cellular Assay: LPS-Stimulated MCP-1 Secretion in PBMCs
Principle: This assay assesses the functional activity of BET inhibitors in a cellular context. Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce and secrete pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). BET inhibitors are expected to suppress this cytokine production.[6]
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment:
-
MCP-1 Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using an ELISA or a similar immunoassay.
-
-
Data Analysis:
-
Plot the MCP-1 concentration against the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
The development of domain-selective BET inhibitors like this compound represents a significant advancement in the field of epigenetic therapy. By selectively targeting the BD2 domain, these compounds offer the potential for an improved therapeutic window compared to pan-BET inhibitors, possibly by separating the anti-inflammatory and some anti-cancer effects from the broader toxicities associated with pan-BET inhibition. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of this promising class of targeted therapies. Future research will likely focus on further elucidating the distinct biological roles of BD1 and BD2 in various disease contexts and advancing the clinical development of domain-selective inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Secretion of monocyte chemoattractant protein-1 (MCP-1) by human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(2R,3R)-GSK973 experimental protocol for cell culture
An Application Note and Protocol for the Use of (2R,3R)-GSK973 in Cell Culture
Introduction
This compound, hereafter referred to as GSK973, is a potent, highly selective, and orally bioavailable small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][4][5] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains of these proteins, GSK973's exceptional selectivity for the BD2 domain allows for the specific investigation of BD2-mediated functions.[1][6] For instance, GSK973 exhibits a 1600-fold greater selectivity for BRD4 BD2 over BRD4 BD1.[1][2][3]
This document provides detailed protocols for the use of GSK973 in cell culture experiments, including recommended concentrations, stock solution preparation, and a specific cellular mechanistic assay. A structurally matched enantiomer, GSK943, is available and recommended for use as a negative control to ensure that observed effects are due to specific BD2 inhibition.[4][5]
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro binding affinity and potency of GSK973 against the BD2 domains of various BET family proteins.
Table 1: GSK973 Potency (pIC50 and pKd Values)
| Target Protein | Assay Type | pIC50 | pKd | Reference |
|---|---|---|---|---|
| BRD4 BD2 | Biochemical | 7.8 | 8.7 | [1][2][3] |
| BRD2 BD2 | Biochemical | 7.4 - 7.8 | 8.3 - 8.5 | [1][2] |
| BRD3 BD2 | Biochemical | 7.4 - 7.8 | 8.3 - 8.5 | [1][2] |
| BRDT BD2 | Biochemical | 7.4 - 7.8 | 8.3 - 8.5 |[1][2] |
Table 2: GSK973 Potency (Molar Concentrations)
| Target Protein | Assay Type | IC50 | Kd | Reference |
|---|---|---|---|---|
| BRD2 BD2 | TR-FRET | 32 nM | - | [7] |
| BRD2 BD2 | BROMOscan | - | 5 nM |[7] |
Signaling Pathway and Mechanism of Action
GSK973 acts by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of target genes. The diagram below illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. eubopen.org [eubopen.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for the In Vitro Use of (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973, hereafter referred to as GSK973, is a potent and highly selective chemical probe that acts as an inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, GSK973's high selectivity for BD2 allows for the specific investigation of the biological functions of this particular domain.[1][2][3] These application notes provide detailed protocols for the in vitro use of GSK973 to facilitate research into the therapeutic potential of selective BD2 inhibition.
Mechanism of Action
GSK973 functions by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This occupation of the binding site prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the modulation of downstream gene expression. Its remarkable selectivity for BD2 over BD1 (over 1600-fold for BRD4) enables the decoupling of the biological roles of the two tandem bromodomains within the BET family.[1][2][3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of GSK973 against BET bromodomains.
| Target | Assay Type | Potency (pIC50) | Potency (IC50) | Potency (pKd) | Potency (Kd) | Selectivity | Reference |
| BRD4 BD2 | TR-FRET | 7.8 | - | 8.7 | - | 1600-fold vs BRD4 BD1 | [1][2][3] |
| BRD2 BD2 | TR-FRET | 7.4 - 7.8 | 32 nM | 8.3 - 8.5 | 5 nM | - | [1][4] |
| BRD3 BD2 | TR-FRET | 7.4 - 7.8 | - | 8.3 - 8.5 | - | - | [1] |
| BRDT BD2 | TR-FRET | 7.4 - 7.8 | - | 8.3 - 8.5 | - | - | [1] |
| BRD4 BD1 | TR-FRET | <4.3 | >10,000 nM | - | >3000 nM | - | [5] |
| TAF1 BD2 | BROMOscan | - | - | 6.4 | - | Closest off-target | [4] |
| TAF1L BD2 | BROMOscan | - | - | 5.7 | - | Off-target | [4] |
| BRD9 | BROMOscan | - | - | 5.7 | - | Off-target | [4] |
Experimental Protocols
Protocol 1: Biochemical Assay for BET Bromodomain Inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a competitive binding assay to determine the IC50 of GSK973 for a BET bromodomain (e.g., BRD4 BD2).
Caption: TR-FRET Experimental Workflow.
Materials:
-
This compound
-
Recombinant BET bromodomain protein (e.g., BRD4 BD2)
-
BET Bromodomain Ligand (biotinylated)
-
Tb-labeled donor (e.g., anti-GST antibody if using GST-tagged protein)
-
Dye-labeled acceptor (e.g., streptavidin-dye conjugate)
-
TR-FRET Assay Buffer
-
384-well low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3x TR-FRET assay buffer by diluting a concentrated stock with distilled water.
-
Prepare a serial dilution of GSK973 in 100% DMSO, and then dilute further in the 1x TR-FRET assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the BET bromodomain protein, biotinylated ligand, Tb-donor, and dye-acceptor to their optimal concentrations in 1x TR-FRET assay buffer as determined by initial optimization experiments.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted GSK973 or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the diluted BET bromodomain protein to each well.
-
Include positive controls (no inhibitor) and negative controls (no bromodomain protein).
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the bromodomain.
-
-
Detection:
-
Prepare a detection mix containing the biotinylated ligand, Tb-donor, and dye-acceptor in 1x TR-FRET assay buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET-capable plate reader. Set the excitation wavelength to 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized TR-FRET ratio against the logarithm of the GSK973 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of MCP-1 Secretion in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to assess the cellular activity of GSK973 by measuring its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in human PBMCs stimulated with lipopolysaccharide (LPS).
Caption: PBMC MCP-1 Assay Workflow.
Materials:
-
This compound
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
-
Microplate reader for ELISA
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the "buffy coat" layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of GSK973 in complete RPMI-1640 medium. A recommended starting concentration for the highest dose is 10 µM.[4]
-
Add 50 µL of the GSK973 dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is typically effective.[6]
-
Add 50 µL of the LPS solution to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
-
MCP-1 ELISA:
-
Quantify the concentration of MCP-1 in the collected supernatants using a commercial human MCP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for MCP-1 concentration.
-
Determine the MCP-1 concentration in each sample from the standard curve.
-
Plot the MCP-1 concentration against the logarithm of the GSK973 concentration and fit the data to determine the IC50 value for the inhibition of MCP-1 production.
-
Protocol 3: BROMOscan® Selectivity Profiling (Methodology Overview)
BROMOscan® (DiscoverX) is a proprietary competition binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains. While the specific protocol is proprietary, the general principle is as follows:
Principle:
The assay measures the ability of a test compound (GSK973) to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal indicates that the test compound has displaced the bromodomain from the immobilized ligand.
General Steps:
-
A specific bromodomain from a large panel is tagged with a unique DNA identifier.
-
The DNA-tagged bromodomain is incubated with an immobilized ligand to which it binds.
-
The test compound (GSK973) is added at various concentrations.
-
If GSK973 binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
After an incubation period, unbound components are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified by qPCR.
-
The results are typically reported as percent of control (DMSO) or as dissociation constants (Kd) to generate a comprehensive selectivity profile.[8][9][10]
For GSK973, BROMOscan has been used to confirm its high selectivity for the BD2 domains of the BET family over a wide range of other human bromodomains.[4][5]
Conclusion
This compound is a valuable research tool for dissecting the specific functions of the second bromodomain of BET proteins. The protocols provided herein offer a starting point for researchers to investigate the in vitro biochemical and cellular effects of this selective inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting BET BD2 in various disease contexts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 5. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for (2R,3R)-GSK973 in Cancer Cell Line Research
For: Researchers, scientists, and drug development professionals.
Introduction
(2R,3R)-GSK973 is the inactive enantiomer of GSK973, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. In drug discovery and chemical biology, the use of stereoisomers, particularly enantiomers, is critical for validating on-target effects. The active enantiomer, GSK973, engages with the target protein to elicit a biological response, while the inactive enantiomer, this compound, serves as a negative control to ensure that the observed cellular effects are due to the specific inhibition of the intended target and not due to off-target or non-specific cytotoxic effects.
This document provides a comprehensive overview of the properties of this compound and its role in cancer research, alongside detailed protocols for the application of its active counterpart, GSK973, in cancer cell line studies.
This compound: The Inactive Enantiomer and Negative Control
Scientific literature explicitly identifies this compound as the less active enantiomer of GSK973. Its utility in a research setting is primarily as a negative control to validate the mechanism of action of the active compound.
Key Characteristics:
-
Low Target Affinity: this compound exhibits significantly lower potency for the BD1 and BD2 of BET proteins compared to GSK973.[1]
-
Ideal Negative Control: The substantial difference in activity between the two enantiomers makes this compound an excellent tool for confirming that the cellular phenotypes observed with GSK973 are a direct result of BET BD2 inhibition.[1]
Due to its designed inactivity, there is no available data on the use of this compound for the treatment of cancer cell lines, as it is not expected to have a therapeutic effect. Therefore, the following sections will focus on the application and protocols for the active enantiomer, GSK973.
GSK973: The Active BD2-Selective BET Inhibitor
GSK973 is a highly selective, orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the BET family proteins (BRD2, BRD3, BRD4, and BRDT).[2] This selectivity allows for the dissection of the specific functions of BD2 in gene regulation and cancer biology, potentially offering a more refined therapeutic window compared to pan-BET inhibitors.
Mechanism of Action
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. This plays a crucial role in the expression of key oncogenes, such as MYC. By selectively inhibiting BD2, GSK973 disrupts this interaction, leading to the downregulation of oncogenic gene expression programs, which in turn can induce cell cycle arrest, and apoptosis in cancer cells.
References
Application Notes and Protocols for Preparing (2R,3R)-GSK973 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[6][7][8][9][10] By selectively targeting the BD2 domain, this compound serves as a valuable chemical probe to elucidate the specific biological functions of this domain and as a potential therapeutic agent in various diseases, including cancer.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring consistency and reliability in experimental workflows.
Product Information
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₂₃H₂₃FN₂O₄ |
| Molecular Weight | 410.44 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
| Solubility in DMSO | Up to 175 mg/mL (426.37 mM) (ultrasonication may be required) |
| Mechanism of Action | Selective inhibitor of BET family second bromodomains (BD2) |
Signaling Pathway of BET Inhibition
BET proteins are key regulators of gene transcription. They bind to acetylated lysine (AcK) residues on histone tails through their tandem bromodomains (BD1 and BD2). This binding recruits transcriptional machinery, including RNA polymerase II, to the chromatin, initiating gene expression. This compound selectively binds to the BD2 domain, preventing the interaction of BET proteins with acetylated histones and transcription factors. This leads to the downregulation of target genes, many of which are implicated in cell proliferation and survival.
Caption: Inhibition of BET protein function by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions in cellular or biochemical assays.
1. Pre-weighing Preparations:
- Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Ensure all equipment is clean and, where necessary, sterile. Use personal protective equipment (PPE) such as gloves and safety glasses.
2. Weighing the Compound:
- Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.1044 mg of the compound.
3. Dissolving in DMSO:
- Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Stock Solution Calculation Guide
The following formula can be used to calculate the required mass of this compound for a desired stock solution concentration and volume:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 410.44 g/mol
Mass (g) = 0.01 mol/L x 0.001 L x 410.44 g/mol = 0.0041044 g = 4.1044 mg
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.4104 mg |
| 10 mM | 1 mL | 4.104 mg |
| 50 mM | 1 mL | 20.522 mg |
| 100 mM | 1 mL | 41.044 mg |
Experimental Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its activity and ensure the reproducibility of experimental results.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability and solubility of the compound. Use fresh, anhydrous DMSO for the best results.
-
Protection from Light: While not explicitly stated for this compound, it is good practice to store stock solutions in amber or opaque vials to protect them from light.
Safety Precautions
-
This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can confidently prepare and use this compound stock solutions to investigate the role of BET bromodomains in their specific areas of interest.
References
- 1. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 7. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is an isomer of GSK973, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3][4]. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription by binding to acetylated lysine residues on histones and other proteins[2][5]. While pan-BET inhibitors have shown efficacy in various preclinical models, they are often associated with toxicity. The development of selective inhibitors for individual bromodomains offers a promising strategy to separate therapeutic efficacy from adverse effects. Preclinical evidence suggests that selective inhibition of BD2 is particularly effective in models of inflammatory and autoimmune diseases[6][7]. These application notes provide a comprehensive guide to the in vivo study design and dosage of this compound, based on available pharmacokinetic data and representative protocols from studies with similar BET inhibitors.
Data Presentation
Pharmacokinetic Parameters of GSK973
The following tables summarize the available pharmacokinetic data for GSK973 in preclinical species. This information is crucial for designing in vivo studies, including dose selection and administration route.
Table 1: Pharmacokinetic Parameters of GSK973 in Rat [2][8]
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Clearance (CL) | 73 - 90 mL/min/kg | - |
| Volume of Distribution (Vss) | 2.1 - 2.3 L/kg | - |
| Half-life (T1/2) | 0.4 - 0.6 hours | - |
| Oral Bioavailability (F%) | - | 2 - 48% |
Table 2: Pharmacokinetic Parameters of GSK973 in Dog [2]
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Clearance (CL) | Low | - |
| Half-life (T1/2) | Moderate | - |
| Oral Bioavailability (F%) | - | Good |
Signaling Pathway
BET proteins, including BRD4, are critical regulators of gene transcription. They bind to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (p-TEFb) complex. This complex, in turn, phosphorylates RNA Polymerase II, leading to the transcriptional activation of target genes, many of which are involved in inflammation, such as those regulated by NF-κB. Selective BD2 inhibitors like this compound are thought to preferentially modulate the induction of inflammatory gene expression.
Caption: BET protein signaling pathway in gene transcription.
Experimental Protocols
Due to the limited number of published in vivo efficacy studies specifically using this compound, the following protocols are adapted from studies utilizing other selective BD2 or pan-BET inhibitors in relevant disease models. These should serve as a starting point for study design, with the recommendation to perform initial dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound in the selected model.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is widely used to study acute inflammatory responses and the efficacy of anti-inflammatory agents.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
3. Experimental Procedure:
-
Dosing:
-
Based on the oral bioavailability in rats, a starting dose of 10-30 mg/kg for oral administration could be considered. A pilot study to determine the optimal dose is recommended.
-
Administer this compound or vehicle orally (p.o.) 1 hour before LPS challenge.
-
-
Inflammation Induction:
-
Sample Collection:
-
At 2-4 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Isolate serum for cytokine analysis.
-
Tissues such as lung and liver can be harvested for histological analysis or gene expression studies.
-
4. Outcome Measures:
-
Primary: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) measured by ELISA.
-
Secondary:
-
Histopathological evaluation of tissue inflammation.
-
Gene expression analysis of inflammatory markers in tissues (e.g., by qRT-PCR).
-
Assessment of clinical signs of sickness (e.g., body temperature, activity levels).
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a relevant model for autoimmune skin inflammation where BET inhibitors have shown efficacy[6].
1. Animal Model:
-
Species: Female BALB/c mice, 8-10 weeks old.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Imiquimod cream (5%)
-
Calipers for ear thickness measurement
3. Experimental Procedure:
-
Inflammation Induction:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) once or twice daily, starting from the first day of imiquimod application. A dose of 10-50 mg/kg/day could be a starting point, to be optimized in a pilot study.
-
-
Measurements:
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back daily based on erythema, scaling, and thickness (e.g., on a scale of 0-4 for each parameter).
-
Monitor body weight daily.
-
4. Outcome Measures:
-
Primary:
-
Reduction in ear thickness.
-
Lower cumulative Psoriasis Area and Severity Index (PASI) score.
-
-
Secondary:
-
Histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration.
-
Gene expression analysis of inflammatory cytokines (e.g., IL-17, IL-23) in the skin.
-
Spleen weight at the end of the study as a marker of systemic inflammation.
-
Protocol 3: Neuroinflammation in a Mouse Model of Alzheimer's Disease
This protocol is adapted from a study using a pan-BET inhibitor in a transgenic mouse model of Alzheimer's disease[11].
1. Animal Model:
-
Species: 3xTg-AD mice (or other relevant Alzheimer's disease model), 3 months old.
2. Materials:
-
This compound
-
Vehicle (e.g., saline with 5% Tween 80)
-
Reagents for immunohistochemistry and Western blotting.
3. Experimental Procedure:
-
Dosing:
-
Behavioral Testing:
-
Towards the end of the treatment period, perform behavioral tests to assess learning and memory (e.g., Morris water maze, Y-maze).
-
-
Sample Collection:
-
At the end of the study, perfuse the animals and collect brains for analysis.
-
4. Outcome Measures:
-
Primary:
-
Reduction in the expression of pro-inflammatory markers (e.g., IL-1β, TNF-α, iNOS) in the hippocampus and cortex, as measured by qRT-PCR or Western blotting.
-
Reduced microgliosis and astrogliosis as determined by immunohistochemistry (e.g., Iba1 and GFAP staining).
-
-
Secondary:
-
Improvement in cognitive function in behavioral tests.
-
Changes in amyloid-beta and tau pathology.
-
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound, as a selective BET BD2 inhibitor, holds promise for the treatment of inflammatory and autoimmune diseases. The provided pharmacokinetic data and adapted experimental protocols offer a solid foundation for designing and conducting in vivo studies to evaluate its therapeutic potential. It is imperative to conduct thorough dose-finding studies and to select appropriate animal models and endpoints to robustly assess the efficacy and mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 11. The BET-Bromodomain Inhibitor JQ1 Reduces Inflammation and Tau Phosphorylation at Ser396 in the Brain of the 3xTg Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
Application Notes and Protocols for TR-FRET Assay Using (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These epigenetic readers play a crucial role in the regulation of gene transcription and are implicated in various diseases, including cancer and inflammatory conditions. The selective inhibition of BD2 over the first bromodomain (BD1) allows for a more nuanced investigation into the specific functions of this domain and may offer a therapeutic window with an improved safety profile compared to pan-BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) and inhibitor characterization.[3][4][5] This document provides detailed application notes and a comprehensive protocol for a TR-FRET assay to determine the inhibitory activity of compounds, such as this compound, against the BD2 domain of BET proteins.
Principle of the TR-FRET Assay
The TR-FRET assay for BET bromodomains is a competitive binding assay. A terbium (Tb)-labeled donor (e.g., an anti-tag antibody) binds to a tagged BET bromodomain protein. A dye-labeled acceptor, typically a fluorescently labeled acetylated histone peptide (substrate), binds to the bromodomain's active site. When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
An inhibitor, such as this compound, competes with the dye-labeled substrate for binding to the bromodomain. This competition disrupts the FRET, leading to a decrease in the acceptor's emission signal. The TR-FRET ratio (acceptor emission / donor emission) is therefore proportional to the amount of substrate bound to the bromodomain and can be used to quantify the inhibitory activity of a compound.
Data Presentation
The inhibitory potency of this compound has been characterized using various biochemical assays, including TR-FRET. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound against BET Bromodomains
| Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity (BD2 vs. BD1) | Reference |
| BRD4 BD2 | TR-FRET | 7.8 | 15.85 | 8.7 | ~0.2 | 1600-fold | [2][6] |
| BRD2 BD2 | TR-FRET | 7.4-7.8 | 32 | 8.3-8.5 | 5 | - | [1][2] |
| BRD3 BD2 | TR-FRET | 7.4-7.8 | 15.85 | 8.3-8.5 | - | - | [2][6] |
| BRDT BD2 | TR-FRET | 7.4-7.8 | 39.81 | 8.3-8.5 | - | - | [2][6] |
| BRD4 BD1 | TR-FRET | <4.7 | >10,000 | - | - | - | [2][6] |
Note: pIC50 and pKd values are reported from various sources and assay conditions may differ slightly.
Signaling Pathways
BET proteins are key regulators of gene transcription and are involved in multiple signaling pathways. By inhibiting the binding of BET proteins to acetylated histones and transcription factors, this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. The NF-κB and Wnt/β-catenin pathways are two critical pathways influenced by BET protein activity.
BET Protein Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. The BET protein BRD4 acts as a co-activator for NF-κB by binding to the acetylated RelA subunit, promoting the transcription of pro-inflammatory genes.[7][8] Inhibition of BRD4 with a compound like GSK973 can disrupt this interaction, leading to the suppression of NF-κB-mediated gene expression.[9]
Caption: BET (BRD4) protein's role in NF-κB signaling and its inhibition by GSK973.
BET Protein and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. While the direct interaction is complex and context-dependent, BET inhibitors have been shown to modulate Wnt signaling, often by downregulating the expression of key pathway components like c-Myc, a downstream target of β-catenin.
Caption: Modulation of the Wnt/β-catenin pathway by BET protein inhibition.
Experimental Protocols
The following is a detailed protocol for a TR-FRET assay to determine the IC50 of this compound for the BD2 domain of a BET protein (e.g., BRD4). This protocol is adapted from commercially available assay kits and may require optimization for specific laboratory conditions and reagents.
Materials and Reagents
-
BET Bromodomain Protein: Recombinant, tag-labeled (e.g., His-tag, GST-tag) BRD4 (BD2).
-
This compound: Stock solution in DMSO.
-
BET Bromodomain Ligand: Acetylated histone peptide labeled with a fluorescent acceptor dye (e.g., fluorescein, Alexa Fluor 647).
-
TR-FRET Donor: Terbium-labeled anti-tag antibody (e.g., anti-His-Tb, anti-GST-Tb).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
Plate: White, low-volume, non-binding 384-well microplate.
-
Plate Reader: Capable of TR-FRET measurements (excitation at ~340 nm, emission at ~620 nm for Terbium and ~665 nm for the acceptor).
Assay Workflow
The following diagram illustrates the experimental workflow for the TR-FRET assay.
Caption: Experimental workflow for the TR-FRET assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare 1x Assay Buffer from a stock solution.
-
Prepare serial dilutions of this compound in 100% DMSO. A common starting concentration is 1 mM. Then, dilute the DMSO serial dilutions into 1x Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Thaw the BRD4(BD2) protein, Tb-donor, and Dye-acceptor on ice.
-
Dilute the BRD4(BD2) protein to the desired concentration in 1x Assay Buffer (e.g., 2-10 nM final concentration). The optimal concentration should be determined empirically.
-
Dilute the Tb-donor and Dye-acceptor in 1x Assay Buffer to their optimal concentrations (e.g., 1-5 nM for the donor and 10-50 nM for the acceptor).
-
-
Assay Procedure (for a 20 µL final volume in a 384-well plate):
-
Step 1: Add 5 µL of the diluted Dye-acceptor to all wells.
-
Step 2: Add 5 µL of the diluted Tb-donor to all wells.
-
Step 3: Add 5 µL of the diluted this compound to the sample wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Positive Control (Maximum FRET): No inhibitor.
-
Negative Control (Background): No BRD4(BD2) protein.
-
-
Step 4: Initiate the reaction by adding 5 µL of the diluted BRD4(BD2) protein to all wells except the negative control wells (add 5 µL of Assay Buffer instead).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined during assay development.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at ~620 nm (donor) and ~665 nm (acceptor) with a suitable time delay (e.g., 50-100 µs).
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Determine Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
The TR-FRET assay is a powerful tool for the characterization of BET bromodomain inhibitors like this compound. Its high sensitivity, low background, and homogeneous format make it particularly suitable for high-throughput screening and detailed mechanistic studies. By following the protocol outlined in these application notes, researchers can reliably determine the potency and selectivity of compounds targeting BET bromodomains, thereby accelerating the drug discovery process. The provided signaling pathway diagrams offer a visual representation of the mechanism of action of BD2-selective inhibitors, aiding in the interpretation of experimental results.
References
- 1. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BROMOscan™ Selectivity Profiling of (2R,3R)-GSK973
For Research Use Only.
Abstract
(2R,3R)-GSK973 is a highly potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This document provides detailed application notes on the selectivity profile of this compound as determined by the BROMOscan™ platform. It includes quantitative binding data, detailed experimental protocols for performing BROMOscan™ assays, and diagrams illustrating the relevant signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of selective BET bromodomain inhibition.
Introduction
The BET family of proteins are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2][3] Each BET protein contains two tandem bromodomains, BD1 and BD2, which have distinct biological functions.[4][5] While pan-BET inhibitors have shown therapeutic promise, they are often associated with toxicity.[3] The development of domain-selective inhibitors like this compound, which specifically targets the BD2 domain, offers a promising strategy to separate therapeutic efficacy from adverse effects.[3][5] The (2R,3R) stereoisomer is the active enantiomer of GSK973, while its opposite enantiomer serves as a negative control, highlighting the stereospecificity of the interaction.[1][3] This document details the selectivity of this compound across a panel of bromodomains using the BROMOscan™ technology.
Data Presentation
The BROMOscan™ platform was utilized to determine the dissociation constants (Kd) and selectivity of GSK973 for a wide range of bromodomains. The results demonstrate exceptional selectivity for the BD2 domains of the BET family.
Table 1: BROMOscan™ Selectivity Profile of GSK973 (Active (2R,3R) Isomer)
| Target Bromodomain | BROMOscan™ pKd | BROMOscan™ Kd (nM) | Selectivity vs. BRD4(BD1) (fold) |
| BRD4 (BD2) | 8.7 | 2 | 1260 |
| BRD3 (BD2) | 8.5 | 3 | 2000 |
| BRD2 (BD2) | 8.3 | 5 [6] | 1000 |
| BRDT (BD2) | 8.3 | 5 | 800 |
| BRD4 (BD1) | 5.6 | 2512 | 1 |
| BRD3 (BD1) | 5.2 | 6310 | 0.4 |
| BRD2 (BD1) | 5.3 | 5012 | 0.5 |
| BRDT (BD1) | 5.4 | 3981 | 0.6 |
| TAF1 (BD2) | 6.4 | 398 | 6.3 |
| TAF1L (BD2) | 5.7 | 1995 | 1.3 |
| BRD9 | 5.7 | 1995 | 1.3 |
| CECR2 | 5.5 | 3162 | 0.8 |
| BAZ2A | 5.5 | 3162 | 0.8 |
| BAZ2B | 5.1 | 7943 | 0.3 |
Data presented for GSK973, of which this compound is the active enantiomer. Data sourced from multiple references.[6][7][8][9]
Table 2: TR-FRET Assay Data for GSK973
| Target Bromodomain | TR-FRET pIC50 | Selectivity vs. BRD4(BD1) (fold) |
| BRD4 (BD2) | 7.8 | 1600 [8] |
| BRD3 (BD2) | 7.8 | 2000 |
| BRD2 (BD2) | 7.5 | 1260 |
| BRDT (BD2) | 7.4 | 800 |
| BRD4 (BD1) | 4.6 | 1 |
| BRD3 (BD1) | 4.5 | 1.3 |
| BRD2 (BD1) | 4.4 | 1.6 |
| BRDT (BD1) | 4.5 | 1.3 |
Data presented for GSK973, of which this compound is the active enantiomer. Data sourced from multiple references.[7][8][9]
Experimental Protocols
BROMOscan™ Competitive Binding Assay Protocol
The BROMOscan™ technology is a competition-based binding assay that quantitatively measures the ability of a test compound to displace a ligand bound to a DNA-tagged bromodomain.[10][11]
Materials:
-
DNA-tagged bromodomain of interest
-
Immobilized, proprietary ligand
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
Streptavidin-coated magnetic beads (or other solid support)
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical screening concentration might be 10 µM, with subsequent dilutions for Kd determination.
-
Assay Plate Preparation: Add the DNA-tagged bromodomain, the immobilized ligand, and the test compound to the wells of a microtiter plate. Include control wells with DMSO only (no inhibitor) and wells with a known inhibitor as a positive control.
-
Binding Reaction: Incubate the plate to allow the components to reach binding equilibrium.
-
Capture: Add streptavidin-coated magnetic beads to capture the ligand-bromodomain complexes.
-
Washing: Wash the beads to remove unbound protein.
-
Elution: Elute the captured bromodomain from the beads.
-
Quantification: Quantify the amount of eluted, DNA-tagged bromodomain using qPCR.[10][11] The amount of captured bromodomain is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percentage of bromodomain bound relative to the DMSO control. For Kd determination, plot the percentage of bound bromodomain against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of BET BD2 Inhibition
Selective inhibition of BET BD2 domains has been shown to be particularly effective in modulating the expression of genes induced by inflammatory stimuli, while having less impact on steady-state gene expression.[12][13] This suggests a key role for BD2 in the dynamic regulation of gene transcription in response to cellular signals.
Caption: BET BD2 Inhibition Pathway.
BROMOscan™ Experimental Workflow
The following diagram illustrates the key steps in the BROMOscan™ competitive binding assay used to determine the selectivity of compounds like this compound.
Caption: BROMOscan™ Workflow.
Conclusion
The data presented herein clearly demonstrates that this compound is a highly potent and selective inhibitor of the BD2 domain of BET family proteins. Its exceptional selectivity, as determined by BROMOscan™ and supported by TR-FRET assays, makes it an invaluable chemical probe for elucidating the specific biological roles of the BD2 domain and a promising lead compound for the development of novel therapeutics with an improved safety profile. The provided protocols and diagrams serve as a comprehensive resource for researchers working in the field of epigenetics and drug discovery.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MCP-1 Inhibition with (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Elevated levels of MCP-1 are associated with the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. Consequently, the inhibition of MCP-1 production represents a promising therapeutic strategy for these conditions.
(2R,3R)-GSK973 is a potent and highly selective inhibitor of the second bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of inflammatory genes. By binding to acetylated histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of target genes, including CCL2. This compound exerts its inhibitory effect on MCP-1 production not by directly targeting the protein itself, but by preventing BET proteins from binding to the chromatin, thereby downregulating the transcription of the CCL2 gene.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on MCP-1 production in a cellular context, specifically using a lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cell (PBMC) model.
Data Presentation
The inhibitory potency of this compound on MCP-1 production can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported cellular activity of GSK973.
| Compound | Assay System | Measured Endpoint | Potency (pIC50) |
| This compound | LPS-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 Production | 6.8 |
| This compound | LPS-stimulated Human Whole Blood | MCP-1 Production | 6.4 |
Data sourced from Preston A, et al. ACS Med Chem Lett. 2020;11(8):1581-1587.
Signaling Pathway of LPS-Induced MCP-1 Production and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by LPS, leading to the transcription and production of MCP-1, and the mechanism by which this compound intervenes.
Caption: LPS-induced MCP-1 production and its inhibition by this compound.
Experimental Protocols
Protocol 1: Measuring MCP-1 Inhibition in LPS-Stimulated Human PBMCs
This protocol details an in vitro assay to determine the potency of this compound in inhibiting MCP-1 production from human PBMCs stimulated with LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Human MCP-1/CCL2 ELISA Kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and perform a cell count. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (e.g., ≤ 0.1%).
-
Compound Treatment: Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant from each well for MCP-1 analysis. Store the supernatants at -80°C if not analyzed immediately.
-
MCP-1 Quantification: Measure the concentration of MCP-1 in the collected supernatants using a human MCP-1/CCL2 ELISA kit, following the manufacturer's instructions (see Protocol 2).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of MCP-1 inhibition against the log concentration of this compound. Calculate the IC50 value from the curve using a suitable non-linear regression model.
Protocol 2: Quantification of Human MCP-1 by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify MCP-1 in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Human MCP-1/CCL2 ELISA Kit (containing pre-coated microplate, detection antibody, standards, conjugate, substrate, and stop solution)
-
Collected cell culture supernatants (from Protocol 1)
-
Wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the MCP-1 standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and samples (cell culture supernatants) to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (usually 1-2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Conjugate Addition: Add 100 µL of the enzyme-linked conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Cover the plate and incubate for the specified time (typically 20-30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for the recommended time (usually 15-30 minutes) for color development.
-
Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of MCP-1 in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring MCP-1 inhibition by this compound.
Caption: Experimental workflow for MCP-1 inhibition assay.
Application Notes and Protocols for Studying Gene Expression Changes with (2R,3R)-GSK973
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is a potent and highly selective chemical probe that acts as an inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific gene loci.
Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound offers a more targeted approach to dissecting the specific functions of the BD2 domain. Research suggests that BD2 is particularly important for the induction of gene expression in response to inflammatory stimuli, while having a less pronounced effect on global, steady-state transcription. This selectivity makes this compound a valuable tool for investigating the role of BET proteins in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.
These application notes provide an overview of the use of this compound for studying gene expression changes, including its mechanism of action, and detailed protocols for experimental application.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of a specific subset of target genes. The BD2 domain of BRD4, a well-studied BET protein, has been implicated in the regulation of inflammatory and lineage-specific gene programs. For instance, BRD4 interacts with acetylated transcription factors such as NF-κB and STATs, and its BD2 domain is thought to be crucial for the transcriptional activation of their target genes. By selectively inhibiting the BD2 domain, this compound allows for the specific investigation of these pathways.
Application Notes and Protocols for (2R,3R)-GSK973 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-GSK973 is a potent and highly selective chemical probe that inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains of these proteins, GSK973's selectivity for BD2 allows for a more nuanced investigation into the specific roles of this domain in gene regulation and disease pathology. BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci to regulate gene expression.[3][4]
The inhibition of BET proteins has been shown to have potent anti-inflammatory effects in various preclinical models.[3][5] This is largely attributed to their role in controlling the transcription of pro-inflammatory genes, such as cytokines and chemokines, often downstream of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[4][5][6][7] this compound, by selectively blocking BD2, offers a tool to dissect the contribution of this specific domain to the inflammatory process.
These application notes provide an overview of the known anti-inflammatory applications of this compound, detailed protocols for relevant in vitro models, and a summary of the underlying signaling pathways.
Data Presentation: In Vitro Anti-Inflammatory Activity of this compound
The primary publication describing this compound reports its activity in cellular assays designed to measure the inhibition of inflammatory cytokine production. The data below is summarized from these findings.
| Assay Type | Cell Type | Stimulus | Measured Endpoint | This compound Potency (pIC50) |
| Cytokine Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Monocyte Chemoattractant Protein-1 (MCP-1) | 6.7 |
| Cytokine Release Assay | Human Whole Blood | Lipopolysaccharide (LPS) | Monocyte Chemoattractant Protein-1 (MCP-1) | 6.1 |
Signaling Pathway
BET proteins, particularly BRD4, are critical co-activators for the transcription of a wide array of inflammatory genes. A key mechanism involves the interaction with the transcription factor NF-κB. In response to inflammatory stimuli like LPS, the p65 (RelA) subunit of NF-κB is activated and translocates to the nucleus. For a subset of inflammatory genes, the transcriptional activity of p65 is dependent on its acetylation, which allows for the recruitment of BRD4.[3][8] BRD4 then recruits the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to productive transcriptional elongation and synthesis of inflammatory mediators. By binding to the bromodomains of BRD4, this compound prevents its recruitment to acetylated p65 and chromatin, thereby suppressing the expression of these inflammatory genes.[7][9]
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced MCP-1 Production in Human PBMCs
This protocol details an in vitro assay to determine the potency of this compound in inhibiting the production of the pro-inflammatory chemokine MCP-1 from human PBMCs stimulated with LPS.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (100x)
-
L-Glutamine (200 mM)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
96-well flat-bottom cell culture plates
-
Human MCP-1 ELISA Kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
B. Preparation of Reagents
-
Complete RPMI Medium: To 500 mL of RPMI-1640, add 50 mL of heat-inactivated FBS (10% final), 5 mL of Penicillin-Streptomycin (1x final), and 5 mL of L-Glutamine (2 mM final).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -80°C.
-
LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Aliquot and store at -20°C.
C. Experimental Procedure
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[10][11]
-
Cell Seeding: Resuspend isolated PBMCs in Complete RPMI Medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (100,000 cells/well).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Complete RPMI Medium from the 10 mM stock. A typical final concentration range would be 10 µM to 0.1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add 50 µL of the diluted compound to the appropriate wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control.
-
Pre-incubate the plate at 37°C, 5% CO2 for 1 hour.
-
-
LPS Stimulation:
-
Dilute the LPS stock solution in Complete RPMI Medium to a working concentration of 200 ng/mL.
-
Add 50 µL of the diluted LPS to all wells except for the "unstimulated" control wells (add 50 µL of medium instead). The final LPS concentration will be 50 ng/mL in a total volume of 200 µL.[12]
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[13]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
MCP-1 Measurement: Quantify the concentration of MCP-1 in the collected supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment (Optional but Recommended): To the remaining cells in the plate, add a cell viability reagent according to the manufacturer's protocol to assess any cytotoxic effects of the compound.
D. Data Analysis
-
Calculate the percentage inhibition of MCP-1 production for each concentration of this compound relative to the vehicle control (LPS-stimulated).
-
Plot the percentage inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The pIC50 is the negative logarithm of the IC50 value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brd4 is on the move during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(2R,3R)-GSK973 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility challenges associated with the BET bromodomain inhibitor, (2R,3R)-GSK973.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, orally bioavailable inhibitor of the second bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins to regulate gene transcription. By selectively inhibiting the BD2 domain, this compound can modulate the expression of key genes involved in cancer and inflammation, such as c-MYC, and can influence signaling pathways like NFκB and JAK/STAT.[2][3]
Q2: I am observing a precipitate after diluting my this compound DMSO stock solution in an aqueous buffer. Why is this happening?
This is a common issue arising from the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into a physiological buffer (e.g., PBS, cell culture media), the concentration of the compound may exceed its solubility limit in the final aqueous environment, leading to precipitation.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound powder.
-
Solution: this compound is sparingly soluble in common organic solvents like acetonitrile and methanol.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] You may need to use ultrasonic agitation to fully dissolve the compound in DMSO.[4] Be aware that DMSO is hygroscopic; use freshly opened DMSO to ensure optimal solubility.[4]
Issue 2: Precipitation of this compound during in vitro experiments.
-
Solution: To prevent precipitation when preparing working solutions for in vitro assays, it is crucial to ensure the final concentration of DMSO is kept as low as possible while maintaining the compound's solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.
Issue 3: Low and variable bioavailability in animal studies.
-
Solution: The poor aqueous solubility of this compound can lead to dissolution rate-limited absorption and consequently, low and variable oral bioavailability. To address this, consider using a specialized formulation. A common approach for preclinical in vivo studies is to use a vehicle composed of a mixture of solvents and surfactants that enhance solubility and absorption.[7][8]
Quantitative Solubility Data
| Solvent/System | Solubility | Notes |
| DMSO | 125 mg/mL (304.55 mM) | Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO.[4] |
| Methanol | 1-10 mg/mL (Sparingly soluble) | [5] |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | [5] |
| FaSSIF | 80 µg/mL | From crystalline material.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.104 mg of this compound (Molecular Weight: 410.44 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is a general guideline and may require optimization based on the specific experimental needs and animal model.
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the desired solvents. A commonly used vehicle for poorly soluble compounds for oral administration consists of PEG300, Tween 80, and water. A typical ratio could be 40% PEG300, 5% Tween 80, and 55% water.
-
Formulation: Add the required volume of the this compound DMSO stock solution to the vehicle. Ensure the final concentration of DMSO is low (typically ≤ 5%) to minimize potential toxicity.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous solution or suspension. Visually inspect for any precipitation before administration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (2R,3R)-GSK973 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2R,3R)-GSK973, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the BD2 domain, this compound prevents the interaction of BET proteins with acetylated lysine residues on histones and other proteins, thereby modulating the expression of key genes involved in cell proliferation and inflammation. Its selectivity for BD2 over the first bromodomain (BD1) allows for the specific investigation of BD2-mediated biological functions.
Q2: What are the reported potency values for this compound?
The potency of this compound is typically reported as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 7.8 |
| BRD4 BD2 | 7.8 |
| BRDT BD2 | 7.5 |
Q3: Which cell lines are recommended for studying the effects of this compound?
The selection of an appropriate cell line is critical for observing the biological effects of a BD2-selective inhibitor. Cell lines that are particularly dependent on BET proteins for their proliferation and survival are more likely to be sensitive to this compound. Consider the following:
-
Acute Myeloid Leukemia (AML) cell lines: Many AML cell lines, such as MV-4-11 and MOLM-13, have shown sensitivity to BET inhibitors.[1]
-
Prostate Cancer cell lines: Certain prostate cancer cell lines, particularly those expressing the full-length androgen receptor (AR), have demonstrated sensitivity to BD2-selective inhibition.[2]
-
Pediatric Cancer cell lines: Some pediatric cancers driven by the MYC oncogene have been shown to be susceptible to BD2-selective BET inhibitors.[3]
It is recommended to screen a panel of cell lines to identify those with the highest sensitivity to this compound for your specific research question.
Q4: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?
A biochemical assay measures the direct interaction of the inhibitor with its purified target protein. For this compound, this would typically involve measuring the disruption of the interaction between a recombinant BET bromodomain (e.g., BRD4 BD2) and an acetylated histone peptide. Examples include AlphaScreen and TR-FRET assays. These assays provide a measure of the compound's potency against its direct target.
A cell-based assay measures the effect of the inhibitor on a biological process within intact cells, such as cell proliferation, viability, or the expression of a target gene. Examples include MTT, CellTiter-Glo, or reporter gene assays. Cell-based IC50 values can be influenced by factors such as cell permeability, efflux pumps, and off-target effects, and they provide a more physiologically relevant measure of the compound's functional activity.
Troubleshooting Guides
Biochemical Assays (e.g., AlphaScreen, TR-FRET)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal or Small Assay Window | - Suboptimal reagent concentrations- Incorrect buffer composition- Degraded protein or peptide | - Titrate the concentrations of the recombinant BET protein and the acetylated histone peptide to determine the optimal signal-to-background ratio.- Ensure the assay buffer has the correct pH and salt concentration. Include a non-ionic detergent (e.g., 0.01% Tween-20) and a reducing agent (e.g., DTT) to prevent protein aggregation.- Use freshly prepared or properly stored aliquots of the protein and peptide. |
| High Background Signal | - Non-specific binding of reagents- Autofluorescence of the compound | - Increase the concentration of blocking agents like BSA in the assay buffer.- Run a control plate without the BET protein to assess non-specific binding.- For TR-FRET, ensure the use of appropriate emission filters and time-gated detection to minimize interference from compound autofluorescence.[4] |
| Inconsistent Results Between Replicates | - Pipetting errors- Incomplete mixing of reagents | - Use calibrated pipettes and practice proper pipetting technique. For small volumes, consider using a multi-channel pipette.- Ensure thorough but gentle mixing of reagents after each addition. |
| "Hook Effect" (in AlphaScreen) | - Excess concentration of one of the binding partners | - Perform a cross-titration of both the donor and acceptor bead-conjugated reagents to find the optimal concentration range that avoids signal quenching at high concentrations.[5] |
Cell-Based Assays (e.g., MTT, Cell Viability)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Cell Seeding | - Clumped cells- Uneven distribution of cells in the plate | - Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.- Gently swirl the plate in a figure-eight motion after seeding to ensure an even distribution of cells. Avoid "edge effects" by not using the outermost wells of the plate. |
| Inconsistent IC50 Values | - Variation in cell health and passage number- Fluctuation in incubation time | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase at the time of treatment.- Maintain consistent incubation times for both drug treatment and the viability assay itself. |
| Compound Precipitation | - Poor solubility of this compound in culture medium | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting into culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the wells for any signs of precipitation. |
| Acquired Resistance to this compound | - Upregulation of compensatory BET proteins (e.g., BRD2)[6][7]- Activation of alternative signaling pathways | - Perform western blot analysis to check for changes in the expression levels of BET family proteins.- Consider combination therapies with inhibitors of pathways that may be activated upon BET inhibition. |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using AlphaScreen
This protocol describes the determination of the IC50 of this compound for the BRD4 BD2 domain.
Materials:
-
Recombinant His-tagged BRD4 BD2 protein
-
Biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 5 mM DTT
-
This compound
-
384-well white opaque microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation: Dilute the His-tagged BRD4 BD2 and biotinylated H4 peptide in Assay Buffer to their optimal concentrations (determined by titration).
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of diluted His-tagged BRD4 BD2.
-
Add 5 µL of diluted biotinylated H4 peptide.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Bead Addition: In subdued light, add 5 µL of a pre-mixed suspension of Donor and Acceptor beads in Assay Buffer to each well.
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60-120 minutes at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the data using wells with no inhibitor (100% activity) and a saturating concentration of a known pan-BET inhibitor like JQ1 (0% activity). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 2: Cell-Based IC50 Determination using MTT Assay
This protocol describes the determination of the IC50 of this compound on the viability of a sensitive cancer cell line (e.g., MV-4-11).
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
Procedure:
-
Cell Seeding: Seed MV-4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of BET proteins and the inhibitory action of this compound.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. benchchem.com [benchchem.com]
(2R,3R)-GSK973 Technical Support Center: Off-Target Effects and Experimental Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the BET bromodomain inhibitor, (2R,3R)-GSK973. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate data interpretation and robust study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] It exhibits exceptional selectivity for the BD2 domain over the first bromodomain (BD1), with a reported 1600-fold selectivity for BRD4 BD2 over BRD4 BD1.[1][2][3] This selectivity allows for the targeted investigation of BD2-specific functions of BET proteins.
Q2: Are there any known off-target activities for GSK973 that I should be aware of in my experiments?
A2: Yes, while GSK973 is highly selective, in vitro screening has identified potential off-target interactions. These fall into two main categories: other bromodomains and G-protein coupled receptors (GPCRs).
-
Bromodomain Cross-Reactivity: Screening against a panel of bromodomains (BROMOscan) has shown some interaction with non-BET bromodomains, most notably TAF1 BD2.[4][5]
-
GPCR Interaction: A GPCR scan revealed that GSK973 can bind to dopamine receptors D2, D3, and D4 with nanomolar affinity.[4]
It is crucial to consider these potential off-target effects when designing experiments and interpreting results, especially when working with systems where these off-targets are highly expressed or play a critical role.
Q3: What is the recommended concentration range for using GSK973 in cellular assays?
A3: For cellular assays, a concentration range up to 10 µM is generally recommended to observe on-target BET BD2 inhibition.[4] However, it is always advisable to perform a dose-response curve in your specific cell line or system to determine the optimal concentration that elicits the desired biological effect while minimizing potential off-target activities.
Q4: Is there a negative control available for GSK973?
A4: Yes, the enantiomer of GSK973, (2S,3S)-GSK943, is an excellent negative control.[1] It shows significantly reduced activity on both BD1 and BD2 of the BET family and can be used to differentiate on-target effects from non-specific or off-target effects of the chemical scaffold.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Conflicting Results
If you observe unexpected cellular phenotypes or results that are inconsistent with known BET BD2 inhibition, consider the following troubleshooting steps:
-
Validate with a Negative Control: Run parallel experiments with the inactive enantiomer, (2S,3S)-GSK943. If the unexpected phenotype persists with the negative control, it is likely due to an off-target effect of the chemical scaffold or a non-specific cellular response.
-
Assess Off-Target Expression: Profile the expression levels of known GSK973 off-targets (TAF1, DRD2, DRD3, DRD4) in your experimental system. High expression of these off-targets could contribute to the observed phenotype.
-
Perform Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by co-treatment with a selective antagonist for that target.
-
Orthogonal Approaches: Use alternative methods to inhibit the target pathway, such as RNAi or CRISPR-Cas9, to confirm that the observed phenotype is a direct result of on-target BET BD2 inhibition.
Issue 2: Discrepancies in Potency Across Different Cell Lines
Variations in the potency (e.g., IC50) of GSK973 between different cell lines can be attributed to several factors:
-
Differential Expression of BET Proteins: The relative expression levels of BRD2, BRD3, and BRD4 can vary between cell types, influencing the overall cellular response to a BET inhibitor.
-
Presence of Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) can reduce the intracellular concentration of GSK973, leading to decreased apparent potency.
-
Metabolic Differences: Cell-line specific differences in drug metabolism can alter the effective concentration of the compound.
-
Off-Target Expression Levels: As mentioned previously, differential expression of off-target proteins can modulate the overall cellular response.
Quantitative Data Summary
The following tables summarize the known on-target and off-target binding affinities of this compound.
Table 1: On-Target Activity of this compound on BET Bromodomains
| Target | Assay Type | pIC50 | pKd | IC50 (nM) | Kd (nM) | Selectivity (vs. BRD4 BD1) |
| BRD4 BD2 | TR-FRET | 7.8 | - | 15.8 | - | 1600-fold |
| SPR | - | 8.7 | - | 2 | ||
| BRD4 BD1 | TR-FRET | <4.3 | - | >50,000 | - | |
| SPR | - | - | - | >3000 | ||
| BRD2 BD2 | TR-FRET | 7.4 - 7.8 | - | 15.8 - 39.8 | - | |
| BROMOscan | - | 8.3 - 8.5 | - | 3.2 - 5 | ||
| BRD3 BD2 | TR-FRET | 7.4 - 7.8 | - | 15.8 - 39.8 | - | |
| BRDT BD2 | TR-FRET | 7.4 - 7.8 | - | 15.8 - 39.8 | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Known Off-Target Activity of this compound
| Target Family | Off-Target | Assay Type | pKd | Ki (nM) |
| Bromodomains | TAF1 BD2 | BROMOscan | 6.4 | - |
| TAF1L BD2 | BROMOscan | 5.7 | - | |
| BRD9 | BROMOscan | 5.7 | - | |
| CECR2 | BROMOscan | 5.5 | - | |
| BAZ2A | BROMOscan | 5.5 | - | |
| BAZ2B | BROMOscan | 5.1 | - | |
| GPCRs | DRD3 (Dopamine Receptor D3) | GPCR Scan | - | 257.47 |
| DRD2 (Dopamine Receptor D2) | GPCR Scan | - | 964.05 | |
| DRD4 (Dopamine Receptor D4) | GPCR Scan | - | 982.65 |
Data from The Chemical Probes Portal.[4]
Visualizations
Signaling Pathway and Off-Target Interactions
Caption: Mechanism of action of GSK973 and its known off-target interactions.
Experimental Workflow for Off-Target Identification
Caption: A general experimental workflow for identifying and validating off-target effects.
Experimental Protocols
While specific, detailed protocols for the off-target screening of GSK973 are proprietary, the following are representative methodologies for the types of assays employed.
Representative Protocol: BROMOscan (Competitive Binding Assay)
The BROMOscan technology utilizes a competitive binding assay to quantify the interaction of a test compound with a panel of bromodomains.
-
Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.
-
Competition: DNA-tagged bromodomain proteins are incubated with the immobilized ligand in the presence of the test compound (GSK973) at various concentrations.
-
Binding and Elution: If GSK973 binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. Unbound proteins are washed away.
-
Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the attached DNA tag.
-
Data Analysis: The results are compared to a control (DMSO vehicle), and the dissociation constant (Kd) is calculated from a dose-response curve.
Representative Protocol: GPCR Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a GPCR.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the GPCR of interest (e.g., DRD2, DRD3, or DRD4).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a known concentration of a specific radioligand for the target GPCR, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled competing ligand, the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (GSK973), the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from the competitive binding curve and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 5. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from (2R,3R)-GSK973 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2R,3R)-GSK973. The information is designed to help interpret unexpected experimental outcomes and provide guidance on optimizing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4][5] It is not a STING agonist. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and other proteins to regulate gene transcription.[2][4][5] By selectively inhibiting the BD2 domain, GSK973 provides a tool to investigate the specific functions of this domain in gene regulation and disease, potentially offering a different therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2.[2][3]
Q2: I am not observing the expected phenotype (e.g., change in gene expression, cell proliferation) after treating my cells with this compound. What are some possible causes?
A2: Several factors could contribute to a lack of an observable phenotype. Consider the following:
-
Cell Line Specificity: The function of BET proteins and the importance of the BD2 domain can be highly context and cell-type dependent. The genes regulated by BD2 in your cell line of interest may not be the primary drivers of the phenotype you are measuring.
-
Compound Integrity and Concentration: Ensure the proper storage and handling of GSK973 to prevent degradation.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Recommended starting concentrations for cellular assays are up to 10 µM.[4]
-
Target Engagement: Confirm that GSK973 is engaging its target (BET BD2) in your cellular system. This can be assessed using techniques like cellular thermal shift assay (CETSA) or by measuring the modulation of known BD2-dependent downstream targets.
-
Experimental Timeline: The phenotypic effects of BET inhibition can take time to manifest. Consider extending the duration of your experiment to allow for changes in gene expression, protein levels, and subsequent cellular responses.
Q3: My cells are showing high levels of toxicity or cell death after treatment with this compound, even at low concentrations. What could be the reason?
A3: While this compound is designed to be selective, off-target effects or specific cellular dependencies can lead to unexpected toxicity.[6][7][8] Here are some troubleshooting steps:
-
Confirm On-Target Toxicity: Determine if the observed toxicity is due to the inhibition of BET BD2. This can be investigated by using a negative control, such as the enantiomer of GSK973, which has significantly lower activity.[5] If the negative control does not induce toxicity, the effect is likely on-target.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of BD2-regulated genes that are critical for survival.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically ≤0.2%).[9]
-
Culture Conditions: Suboptimal cell culture conditions can exacerbate the toxic effects of a compound. Ensure your cells are healthy and not stressed before initiating the experiment.
Troubleshooting Guides
Scenario 1: Inconsistent or Variable Results Between Experiments
Problem: You are observing significant variability in the effects of this compound on your downstream readouts (e.g., qPCR, Western blot, viability assays) across different experimental replicates.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Stability | Prepare fresh stock solutions of this compound regularly. Avoid multiple freeze-thaw cycles of the same aliquot.[4] |
| Cellular State | Ensure consistent cell passage numbers and confluency at the time of treatment. Variations in cell cycle or metabolic state can influence the response to BET inhibitors. |
| Assay Performance | Include appropriate positive and negative controls in every experiment to monitor assay performance. For qPCR, use validated reference genes. For Western blots, ensure equal protein loading. |
| Edge Effects in Plates | When using multi-well plates, be mindful of edge effects which can lead to evaporation and changes in compound concentration. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[10] |
Scenario 2: Unexpected Off-Target Effects
Problem: You observe a phenotype that is not consistent with the known functions of BET BD2 inhibition.
Possible Causes and Solutions:
While this compound is highly selective, the possibility of off-target effects should be considered, especially at higher concentrations.[6][7][8]
| Experimental Approach | Description |
| Dose De-escalation | Determine if the unexpected phenotype is dose-dependent. Off-target effects are often more prominent at higher concentrations. |
| Orthogonal Approaches | Use a different tool to validate your findings. For example, use siRNA or shRNA to knockdown individual BET proteins (BRD2, BRD3, BRD4) to see if you can recapitulate the phenotype. |
| Negative Control | Utilize the enantiomer of GSK973 as a negative control.[5] This compound is structurally similar but has significantly reduced activity against BET bromodomains. |
| Target Deconvolution | In more advanced troubleshooting, techniques like chemical proteomics could be used to identify other potential binding partners of GSK973 in your experimental system. |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[4] On the day of the experiment, perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing media from the cells and replace it with fresh media containing the appropriate concentration of GSK973 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays (e.g., MTT, CellTiter-Glo).
Data Presentation
Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat (1 mg/kg; i.v.) |
| CL (mL/min/kg) | 73 |
| CIrenal (mL/min/kg) | 4 |
| Vss (L/kg) | 2.1 |
| T1/2 (hours) | 0.6 |
| Fpo (%) | 48 (at 3 mg/kg; p.o) |
Data from MedChemExpress, accuracy not independently confirmed.[1]
Selectivity Profile of this compound
| Target | pIC50 | pKd | Selectivity (over BRD4 BD1) |
| BRD4 BD2 | 7.8 | 8.7 | 1600-fold |
| BRD2 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
| BRD3 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
| BRDT BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |
Data compiled from MedChemExpress.[1][5]
Visualizations
Caption: Mechanism of action of this compound as a selective BET BD2 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in GSK973 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials [pubmed.ncbi.nlm.nih.gov]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aimmuno.com [aimmuno.com]
- 10. benchchem.com [benchchem.com]
troubleshooting (2R,3R)-GSK973 in vivo pharmacokinetic variability
Welcome to the technical support center for (2R,3R)-GSK973. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo pharmacokinetic variability observed during their experiments with this selective BET bromodomain inhibitor.
Troubleshooting Guide
High variability in in vivo pharmacokinetic (PK) studies can obscure the true dose-exposure relationship and impact the interpretation of efficacy and toxicology data. This guide addresses common issues that may lead to PK variability with this compound.
Question 1: We are observing significant inter-animal variability in plasma concentrations of GSK973 after oral dosing. What are the potential causes?
Answer:
Significant inter-animal variability following oral administration of this compound can stem from several factors related to the compound's formulation, as well as the physiological differences between the animals. GSK973 is an orally bioavailable inhibitor, but like many small molecules, its absorption and disposition can be sensitive to experimental conditions.[1][2]
Potential causes for variability include:
-
Formulation Issues: The formulation used to administer GSK973 is a critical factor.[3] Inconsistent suspension or incomplete solubilization can lead to variable dosing between animals. For poorly soluble compounds, even minor changes in the formulation can significantly impact bioavailability.[4][5]
-
Physiological State of Animals: Differences in the gastrointestinal (GI) physiology of the animals, such as gastric pH and GI motility, can affect drug dissolution and absorption.[6] The presence or absence of food can also play a significant role.
-
Drug Metabolism: Variability in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), can lead to differences in the rate of drug clearance between animals.[7][8]
-
Transporter Activity: Efflux transporters like P-glycoprotein (P-gp) in the gut wall can limit drug absorption, and variability in their expression or function can contribute to inconsistent plasma levels.[9][10]
To address this, we recommend the following troubleshooting steps:
-
Optimize and Standardize Formulation: Ensure your formulation is homogenous and stable. For suspensions, use appropriate vehicles and ensure consistent mixing before each dose. Consider using a solution formulation if solubility permits to minimize variability related to dissolution.[3]
-
Control for Physiological Variables: Standardize the fasting/feeding state of the animals. Typically, dosing in fasted animals can reduce variability associated with food effects.
-
Evaluate Different Animal Strains: If variability persists, consider if the animal strain you are using is known for high variability in drug metabolism.
Question 2: Could the stereochemistry of this compound contribute to pharmacokinetic variability?
Answer:
Yes, stereochemistry can play a role in pharmacokinetic variability. While you are working with the (2R,3R) enantiomer, it is crucial to ensure the stereochemical purity of your compound. The enantiomer of GSK973 has been shown to be a good negative control with significantly lower potency.[2]
Inconsistent pharmacokinetics could arise if there is in vivo conversion to other stereoisomers, although this is less common. More likely, differences in how metabolic enzymes or transporters interact with the specific 3D structure of the (2R,3R) enantiomer could be a source of variability if there are polymorphisms in these proteins within your animal population.[11]
Question 3: We see inconsistent results between different batches of GSK973. What should we check?
Answer:
Batch-to-batch variability can be a significant issue. We recommend the following quality control checks for each new batch of this compound:
-
Purity Analysis: Confirm the purity of the compound using methods like HPLC. Impurities could potentially interfere with the pharmacokinetics of GSK973.
-
Confirmation of Identity: Use techniques like mass spectrometry and NMR to confirm the chemical structure and identity of the compound.
-
Solid-State Characterization: Differences in the crystalline form (polymorphism) or particle size of the solid compound can affect its dissolution rate and, consequently, its oral absorption.[3] Consider performing characterization studies like X-ray powder diffraction (XRPD) or particle size analysis if you are preparing your own formulations from solid material.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
A1: Published pharmacokinetic data for GSK973 in rats are summarized in the table below.[1][12] These values can serve as a benchmark for your own studies.
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Clearance (CL) | 73 mL/min/kg | - |
| Renal Clearance (CIrenal) | 4 mL/min/kg | - |
| Volume of Distribution (Vss) | 2.1 L/kg | - |
| Half-Life (T1/2) | 0.6 hours | - |
| Oral Bioavailability (Fpo) | - | 48% |
Q2: What is the mechanism of action of GSK973?
A2: GSK973 is a highly selective inhibitor of the second bromodomains (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][13] It shows significantly lower potency for the first bromodomains (BD1), with a reported 1600-fold selectivity for BRD4 BD2 over BRD4 BD1.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2]
Q3: What are some recommended formulation vehicles for in vivo studies with GSK973?
A3: For preclinical in vivo studies, the choice of vehicle is critical for ensuring consistent delivery. While specific formulation details for GSK973 are proprietary, common vehicles for oral administration of poorly soluble compounds in discovery research include:
-
Aqueous suspensions using suspending agents like methylcellulose (0.5-1%) or carboxymethylcellulose (0.5-1%) with a surfactant such as Tween 80 (0.1-0.5%).
-
Solutions in vehicles like polyethylene glycol 400 (PEG400), propylene glycol, or a co-solvent system (e.g., DMSO/PEG400/water). However, the potential for vehicle effects on physiology should be considered.
It is always recommended to perform a formulation screen to find the most suitable vehicle for your specific study conditions.
Q4: How can I quantify GSK973 in biological samples?
A4: The standard method for quantifying small molecules like GSK973 in biological matrices (e.g., plasma, tissue homogenates) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] This technique offers high sensitivity and selectivity. A typical workflow involves:
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.[16]
-
Chromatographic Separation: Using a suitable HPLC or UPLC column (e.g., C18) to separate GSK973 from other components.
-
Mass Spectrometric Detection: Using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
Development and validation of a robust bioanalytical method are crucial for obtaining reliable pharmacokinetic data.
Experimental Protocols
Protocol 1: Basic In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old.[17][18] Acclimatize the animals for at least 3 days before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer GSK973 via oral gavage at the desired dose level (e.g., 3 mg/kg).[1] The formulation should be prepared fresh and administered at a consistent volume (e.g., 5-10 mL/kg).
-
Intravenous (IV): Administer GSK973 via a cannulated vein (e.g., tail vein) at the desired dose level (e.g., 1 mg/kg).[1] The compound should be in a solution suitable for intravenous injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Data Analysis: Analyze plasma samples for GSK973 concentration using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
Visualizations
Caption: Overview of the in vivo pharmacokinetic pathway for orally administered GSK973.
Caption: A logical workflow for troubleshooting in vivo pharmacokinetic variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. upm-inc.com [upm-inc.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. The Impact of Diet and Exercise on Drug Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know [cfpie.com]
- 8. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 16. ijisrt.com [ijisrt.com]
- 17. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotechfarm.co.il [biotechfarm.co.il]
Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to Handling (2R,3R)-GSK973 Powder
Technical Support Center
For researchers, scientists, and drug development professionals working with the selective BET bromodomain inhibitor (2R,3R)-GSK973, its hygroscopic nature presents a significant handling challenge. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and accurate use of this compound in your experiments.
Troubleshooting Guide: Common Issues with Hygroscopic this compound Powder
| Issue | Potential Cause | Recommended Solution |
| Powder appears clumpy, sticky, or has changed in appearance. | Exposure to atmospheric moisture due to improper storage or handling. | Discard the powder as its integrity may be compromised. Procure a fresh vial and strictly adhere to recommended storage and handling protocols. |
| Inconsistent experimental results between batches or over time. | 1. Inaccurate weighing due to moisture absorption. 2. Degradation of the compound from repeated exposure to ambient air. | 1. Weigh the powder in a controlled environment (e.g., glove box with low humidity) or use a "weighing by difference" method from a sealed vial. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and exposure of the solid powder. |
| Difficulty in achieving complete dissolution of the powder. | The powder has absorbed a significant amount of water, altering its solubility characteristics. | Use a fresh, properly stored vial of the compound. Ensure the use of anhydrous grade solvent and freshly opened dimethyl sulfoxide (DMSO) for preparing solutions.[1] Sonication may aid in dissolving the powder. |
| Observed loss of compound activity in cell-based assays. | 1. Degradation of the compound due to moisture-induced chemical instability. 2. Inaccurate initial concentration due to weighing errors. | 1. Always use freshly prepared dilutions from a properly stored stock solution. 2. Re-evaluate your weighing procedure and consider preparing a new stock solution from a fresh vial of the powder. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To maintain its stability and prevent moisture absorption, this compound powder should be stored under the following conditions:
| Condition | Powder | In Solvent |
| Temperature | -20°C for long-term (years) or 4°C for short-term (weeks).[2][3] | -80°C for up to 6 months or -20°C for up to 1 month.[1][2][4] |
| Atmosphere | Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel). | Aliquot into single-use vials to minimize freeze-thaw cycles. |
Q2: How should I handle the powder during weighing to minimize moisture absorption?
A2: Due to its hygroscopic nature, it is crucial to minimize the exposure of this compound powder to ambient air. The ideal method is to handle and weigh the powder inside a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
If a glove box is unavailable, work quickly. Have all necessary equipment ready. A "weighing by difference" technique is recommended:
-
Weigh the sealed vial containing the powder.
-
Quickly transfer an approximate amount of powder to your receiving vessel.
-
Immediately reseal the stock vial and re-weigh it.
-
The difference in weight represents the amount of powder transferred.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as this solvent is also hygroscopic and can introduce water into your preparation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][4][5] BET proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of certain genes. By binding to the BD2 domain, this compound prevents this interaction, leading to the downregulation of target gene expression.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 410.44 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Controlled environment (glove box, highly recommended) or a low-humidity, draft-free area
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: If not using a glove box, minimize air exposure by having all materials ready. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Powder:
-
In a Glove Box (Recommended): Tare a sterile microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.10 mg for 1 mL of DMSO.
-
Without a Glove Box ("Weighing by Difference"): a. Record the weight of the sealed vial of this compound. b. Quickly transfer a small amount of powder into a pre-labeled sterile microcentrifuge tube. c. Immediately reseal the stock vial and re-weigh it. d. Calculate the exact weight of the transferred powder.
-
-
Dissolution:
-
Based on the exact weight of the powder, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for handling hygroscopic this compound powder.
Caption: Mechanism of action of this compound as a BET inhibitor.
References
Technical Support Center: Ensuring Selective BD2 Inhibition with (2R,3R)-GSK973
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (2R,3R)-GSK973 for selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, orally bioavailable small molecule inhibitor of the second bromodomains (BD2s) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These proteins are epigenetic readers that bind to acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription[2][4]. By selectively binding to the BD2 domain, this compound competitively inhibits its interaction with acetylated lysines, thereby modulating the expression of target genes.
Q2: How selective is this compound for BD2 over BD1?
A2: this compound displays exceptional selectivity for BD2 over the first bromodomain (BD1). For instance, it exhibits a 1600-fold selectivity for BRD4 BD2 over BRD4 BD1[1][2][3]. This high degree of selectivity allows for the targeted investigation of BD2-specific functions of BET proteins.
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, the enantiomer of GSK973, GSK943, is recommended as a negative control[4][5]. It has significantly lower potency for both BD1 and BD2, with pIC50 values of <4.3 for BD1 and 5.1 for BD2[4].
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a dry powder or as a DMSO stock solution (up to 10 mM) at -20°C[5]. For long-term storage, -80°C for up to 6 months is recommended[1]. DMSO stocks should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. It is advisable to test the activity of DMSO stocks that are older than 3-6 months before use[5].
Troubleshooting Guides
Problem 1: I am not observing the expected selective inhibition of BD2-dependent gene expression.
-
Possible Cause 1: Compound Integrity. The compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound used may be too low for your specific cell type or experimental conditions.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration. It is recommended to use a 9-point curve, starting from 10 µM and performing 1/3 serial dilutions[5].
-
-
Possible Cause 3: Cell Line Specificity. The cellular context, including the expression levels of BET proteins and the importance of BD2 in regulating your gene of interest, can vary between cell lines.
-
Troubleshooting Step: Confirm the expression of BET proteins in your cell line. Consider using a positive control cell line where the effects of BD2 inhibition are well-characterized.
-
Problem 2: I suspect off-target effects in my experiment.
-
Possible Cause 1: High Compound Concentration. At very high concentrations, even highly selective inhibitors can exhibit off-target effects.
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Possible Cause 2: Non-specific Binding. The observed phenotype may not be due to BET inhibition.
-
Possible Cause 3: Cross-reactivity with other bromodomains. Although highly selective, it's important to confirm the lack of significant cross-reactivity in your system.
-
Troubleshooting Step: A BROMOscan assessment has shown no significant cross-reactivity for GSK973, with the lowest selectivity being 200-fold against TAF1 BD2[4]. If off-target effects are still suspected, consider using orthogonal approaches like RNAi to validate that the observed phenotype is indeed due to the inhibition of BET BD2.
-
Problem 3: I am having difficulty solubilizing this compound.
-
Possible Cause: Incorrect Solvent.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | pIC50 | pKd | Selectivity (BD2 vs BD1) |
| BRD4 BD2 | 7.8 | 8.7 | 1600-fold over BRD4 BD1 |
| BRD2 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | Not explicitly stated |
| BRD3 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | Not explicitly stated |
| BRDT BD2 | 7.4 - 7.8 | 8.3 - 8.5 | Not explicitly stated |
| BRD4 BD1 | <4.3 | >3000 nM (Kd) | - |
Data compiled from multiple sources[1][2][3][4].
Experimental Protocols
Protocol 1: LPS-Stimulated MCP-1 Release Assay in Human PBMCs
This assay is used to assess the cellular potency of this compound in a physiologically relevant context[4].
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control, GSK943, in DMSO. Add the compounds to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
MCP-1 Measurement: Quantify the amount of Monocyte Chemoattractant Protein-1 (MCP-1) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of MCP-1 inhibition against the log concentration of the compound.
Visualizations
Caption: BET protein signaling and selective inhibition by this compound.
Caption: Workflow for confirming selective BD2 inhibition.
Caption: Troubleshooting decision tree for unexpected results.
References
Validation & Comparative
A Head-to-Head Comparison of (2R,3R)-GSK973 and its Negative Control, GSK943, in BET Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective BET bromodomain inhibitor, (2R,3R)-GSK973, and its inactive enantiomer, GSK943, which serves as a negative control. The information presented herein is curated from publicly available data to assist researchers in designing and interpreting experiments involving these chemical probes.
This compound is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][3] Due to their role in gene regulation, BET proteins are significant targets in various diseases, including cancer and inflammatory conditions.[4] The development of domain-selective inhibitors like this compound is a critical step towards understanding the specific functions of BD1 and BD2 and potentially developing therapies with improved safety profiles.[4][5]
GSK943 is the enantiomer of this compound and is utilized as a negative control in experiments to ensure that the observed effects of this compound are due to its specific on-target activity and not a result of off-target effects or the compound's chemical scaffold.[1][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and GSK943, highlighting the selectivity and potency of this compound for the second bromodomain (BD2) of BET proteins and the corresponding inactivity of GSK943.
| Target Bromodomain | This compound | GSK943 (Negative Control) | Assay Type |
| BRD4 BD2 | pIC50: 7.8; pKd: 8.7 | pIC50: 5.1 | TR-FRET / SPR |
| BRD4 BD1 | pIC50: <4.3 | pIC50: <4.3 | TR-FRET |
| BRD2 BD2 | pIC50: 7.4-7.8; pKd: 8.3-8.5 | Not Available | TR-FRET / SPR |
| BRD3 BD2 | pIC50: 7.4-7.8; pKd: 8.3-8.5 | Not Available | TR-FRET / SPR |
| BRDT BD2 | pIC50: 7.4-7.8; pKd: 8.3-8.5 | Not Available | TR-FRET / SPR |
| Selectivity | >1600-fold for BRD4 BD2 over BD1 | - | - |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKd is the negative logarithm of the dissociation constant. Data compiled from multiple sources.[2][3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for comparing its activity with GSK943.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize and compare this compound and GSK943. Researchers should optimize these protocols for their specific experimental conditions.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of the compounds to the target bromodomain.
-
Principle: The assay measures the proximity-based energy transfer between a terbium-labeled donor (e.g., conjugated to an anti-tag antibody) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). Inhibition of the bromodomain-histone peptide interaction by a compound leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4 BD2) with a tag (e.g., GST or His).
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Terbium-conjugated anti-tag antibody.
-
Streptavidin-conjugated acceptor dye (e.g., d2).
-
This compound and GSK943 in DMSO.
-
Assay buffer.
-
384-well low-volume plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and GSK943 in assay buffer.
-
Add the compounds, bromodomain protein, and biotinylated histone peptide to the wells of the 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the terbium-conjugated antibody and streptavidin-conjugated acceptor dye.
-
Incubate at room temperature for another defined period (e.g., 60-120 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor).
-
Calculate the FRET ratio and plot against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the compounds.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target molecule (ligand) is immobilized. The binding of an analyte to the immobilized ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant BET bromodomain protein.
-
This compound and GSK943 in a suitable running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
-
-
Procedure:
-
Immobilize the recombinant BET bromodomain protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound and GSK943 over the sensor surface and a reference surface (without immobilized protein).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
BROMOscan™ Assay
This is a competitive binding assay offered as a service to determine compound selectivity across a panel of bromodomains.
-
Principle: The test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand that binds to the active site of the bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR. A potent inhibitor will prevent the bromodomain from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Procedure:
-
Submit this compound and GSK943 to the BROMOscan™ service.
-
The service will perform the competitive binding assay against their panel of bromodomains.
-
The results are typically provided as percent of control or Kd values, indicating the selectivity of the compound.
-
LPS-Stimulated MCP-1 Production Assay
This cellular assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory chemokine MCP-1 (CCL2) in response to an inflammatory stimulus.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like macrophages to produce pro-inflammatory cytokines and chemokines, including MCP-1. BET inhibitors can suppress the transcription of these inflammatory genes.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
This compound and GSK943 in DMSO.
-
ELISA kit for MCP-1.
-
-
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, GSK943, or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of MCP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the compound concentration to determine the IC50 for the inhibition of MCP-1 production.
-
By employing these experimental approaches and utilizing GSK943 as a negative control, researchers can confidently attribute the observed biological effects of this compound to its selective inhibition of BET bromodomain BD2, thereby advancing our understanding of the roles of these epigenetic readers in health and disease.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to BET Bromodomain Inhibitors: (2R,3R)-GSK973 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology and inflammation. This guide provides a detailed comparison of two notable BET inhibitors: the pan-BET inhibitor JQ1 and the BD2-selective inhibitor (2R,3R)-GSK973. By examining their distinct mechanisms of action, selectivity profiles, and functional consequences, this guide aims to equip researchers with the knowledge to select the appropriate tool for their specific scientific inquiries.
Mechanism of Action: A Tale of Two Specificities
Both JQ1 and this compound function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin and modulating gene expression. However, their selectivity within the BET family dictates their downstream biological effects.
JQ1: The Pan-BET Inhibitor
JQ1 is a potent, cell-permeable small molecule that binds to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT) with high affinity.[1] This broad inhibition leads to the displacement of BET proteins from acetylated histones at a global level, resulting in the downregulation of a wide array of genes, including key oncogenes like MYC.[2][3] The widespread transcriptional repression by JQ1 underlies its potent anti-proliferative effects in various cancer models.[4]
This compound: The BD2-Selective Inhibitor
In contrast to the broad activity of JQ1, this compound is a highly selective inhibitor of the second bromodomain (BD2) of the BET family.[5] It exhibits a remarkable 1600-fold selectivity for the BD2 of BRD4 over its first bromodomain (BD1).[5] This selectivity is significant because the two tandem bromodomains of BET proteins are thought to have distinct functions. Research suggests that BD1 is primarily involved in maintaining steady-state gene expression, while BD2 plays a more critical role in the induction of transcriptional programs in response to stimuli, such as inflammation.[6][7] Therefore, selective inhibition of BD2 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-BET inhibitors.[5][8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and JQ1, highlighting their distinct binding affinities and cellular activities.
Table 1: Inhibitory Potency of this compound against BET Bromodomains
| Bromodomain | pIC50 | pKd | Selectivity vs. BRD4 BD1 |
| BRD4 BD2 | 7.8 | 8.7 | 1600-fold |
| BRD2 BD2 | 7.8 | 8.5 | - |
| BRD3 BD2 | 7.4 | 8.3 | - |
| BRDT BD2 | 7.8 | 8.4 | - |
| BRD4 BD1 | <4.3 | - | - |
Data sourced from MedchemExpress and Preston et al., ACS Med Chem Lett. 2020.
Table 2: Cellular Activity (IC50) of JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 |
Data sourced from multiple publications.[4][9] Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of BET inhibitors. Below are outlines of standard protocols.
Experimental Workflow for Comparative Analysis
Binding Affinity Assays (e.g., TR-FRET, AlphaScreen)
These assays quantify the direct interaction between the inhibitor and the target bromodomain.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are proximity-based assays. A labeled ligand (tracer) binds to a tagged bromodomain protein, bringing a donor and acceptor fluorophore into close proximity, generating a signal. An inhibitor competes with the tracer for binding, leading to a decrease in the signal.
-
Protocol Outline (AlphaScreen):
-
Reagent Preparation: Prepare assay buffer, biotinylated histone peptide substrate, GST-tagged bromodomain protein, Glutathione Acceptor beads, and Streptavidin Donor beads.
-
Inhibitor Incubation: In a 384-well plate, add the inhibitor at various concentrations.
-
Protein-Substrate Incubation: Add the GST-tagged bromodomain protein and biotinylated histone peptide substrate to the wells and incubate.
-
Bead Addition: Add Glutathione Acceptor beads and incubate. Then, add Streptavidin Donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
-
Cellular Target Engagement (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the target protein, bringing the tracer in close proximity to NanoLuc® and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competing inhibitor will displace the tracer, causing a loss of BRET signal.[10][11]
-
Protocol Outline:
-
Cell Preparation: Seed cells expressing the NanoLuc®-BET fusion protein in a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 of the compound for target engagement in a cellular context.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
These assays determine the effect of the inhibitors on cell growth and survival.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest and to assess how an inhibitor affects this binding.
-
Principle: Cells are treated with the inhibitor, and then protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to the BET protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to map the binding sites across the genome.
-
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle control. Cross-link protein-DNA complexes using formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments (e.g., by sonication).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target BET protein (e.g., BRD4) or a control IgG.
-
Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the specifically bound complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment to determine the protein's binding sites and how they are affected by the inhibitor.
-
Conclusion
The choice between a pan-BET inhibitor like JQ1 and a BD2-selective inhibitor such as this compound depends on the specific research question. JQ1 serves as a valuable tool to probe the general consequences of BET inhibition and has demonstrated broad anti-proliferative activity. In contrast, this compound offers a more refined approach to dissect the specific functions of the BD2 domain, which may be particularly relevant in the context of inflammation and for developing therapies with an improved therapeutic window. The distinct selectivity profiles of these inhibitors underscore the importance of targeted drug design in the field of epigenetics and provide researchers with a versatile toolkit to explore the multifaceted roles of BET proteins in health and disease. Further head-to-head comparative studies are warranted to fully delineate the differential efficacy and therapeutic potential of these two classes of BET inhibitors.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Validating (2R,3R)-GSK973 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of (2R,3R)-GSK973, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We compare its performance with the well-established pan-BET inhibitor, (+)-JQ1, and another BD2-selective inhibitor, ABBV-744, supported by experimental data and detailed protocols.
Introduction to this compound and BET Bromodomains
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which can have distinct biological functions. While pan-BET inhibitors like (+)-JQ1 target both bromodomains, molecules such as this compound and ABBV-744 offer the potential for more targeted therapeutic intervention and reduced off-target effects by selectively inhibiting the BD2 domain.[1][2][3] Validating that these compounds engage their intended target within the complex cellular environment is a critical step in their development as research tools and potential therapeutics.
Comparative Analysis of BET Inhibitors
Here, we summarize the key characteristics of this compound in comparison to the pan-BET inhibitor (+)-JQ1 and the BD2-selective inhibitor ABBV-744.
| Parameter | This compound | (+)-JQ1 | ABBV-744 |
| Target Selectivity | Selective for the second bromodomain (BD2) of BET proteins.[4][5] | Pan-BET inhibitor (binds to both BD1 and BD2). | Selective for the second bromodomain (BD2) of BET proteins.[1][2] |
| Reported Potency (BRD4 BD2) | pIC50: 7.8; pKd: 8.7[5] | IC50: 33 nM (for BRD4(2))[6] | IC50: ~4-18 nM for BD2 of BET proteins[7] |
| Cellular Antiproliferative Activity | Primarily active in specific cancer cell lines (e.g., acute myeloid leukemia and prostate cancer).[1][2] | Broad antiproliferative activity across many cancer cell lines.[3][6] | Potent antiproliferative activity largely in acute myeloid leukemia and androgen receptor-positive prostate cancer cell lines.[1][2] |
| Reported Cellular EC50 | Not explicitly found in searches. | Varies by cell line (e.g., 68 nM in KMS-34, 98 nM in LR5).[6] | IC50: 0.25 µM in MV4-11 cells.[7] |
Experimental Methodologies for Target Engagement
Validating the direct interaction of a small molecule with its intracellular target is paramount. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful and widely used methods for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that relies on the principle of ligand-induced thermal stabilization of the target protein.[8][9][10] Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line such as MV4-11 for AML) to 80-90% confluency.
-
Harvest and resuspend cells in an appropriate buffer or culture medium.
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of the test compound (this compound, (+)-JQ1, or ABBV-744) or vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Follow the heating step with a rapid cooling step (e.g., 3 minutes at 4°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., BRD4) in the soluble fraction using a standard protein detection method such as Western blotting or an AlphaScreen® assay.[8]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the cellular EC50 for target engagement.[11]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[12][13][14][15][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation and Transfection:
-
Transfect cells (e.g., HEK293T) with a vector encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
Dispense the cell suspension into a multi-well plate.
-
Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.
-
Add serial dilutions of the test compound (this compound, (+)-JQ1, or ABBV-744) or vehicle control.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescent reaction.
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor, using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
A dose-dependent decrease in the BRET ratio in the presence of the test compound indicates competitive binding to the target.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target engagement.
-
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
BET Protein Signaling Pathway
Caption: Simplified signaling pathway of BET protein (BRD4) mediated transcription.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Comparison of BET Inhibitors for Target Engagement Studies
Caption: Logical comparison of BET inhibitors based on their selectivity and expected cellular effects.
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization as a selective BD2 inhibitor. This guide provides a framework for comparing this compound with other key BET inhibitors, (+)-JQ1 and ABBV-744. The detailed protocols for CETSA and NanoBRET™ assays offer robust methods to quantify intracellular target binding. By employing these techniques, researchers can confidently assess the cellular potency and selectivity of this compound, paving the way for its use in elucidating the specific biological roles of the BET BD2 domain and its potential as a targeted therapeutic agent.
References
- 1. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 16. biorxiv.org [biorxiv.org]
Unveiling the Selectivity of (2R,3R)-GSK973: A Comparative Guide to its Cross-Reactivity with Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the potent bromodomain inhibitor, (2R,3R)-GSK973, with a focus on its selectivity for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and a visual representation of the relevant signaling pathways.
Executive Summary
This compound is a highly selective inhibitor of the second bromodomains (BD2) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4][5] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][4][5][6] GSK973 exhibits exceptional potency and selectivity for the BD2 domains over the first bromodomains (BD1) of the BET family, with a reported selectivity of over 1600-fold for BRD4 BD2 versus BRD4 BD1.[2][3][5][7][8] While highly selective within the BET family, some minor cross-reactivity with other bromodomains, such as TAF1 BD2, has been observed.[1][9] This guide will delve into the specifics of this selectivity profile.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities and selectivity of this compound for various bromodomains as determined by multiple biophysical and biochemical assays.
Table 1: Binding Affinity of GSK973 for BET Family Bromodomains
| Target Bromodomain | Assay Type | pIC50 | pKd | Kd (nM) |
| BRD4 BD2 | TR-FRET | 7.8 | - | - |
| BRD4 BD2 | BROMOscan | - | 8.7 | 2 |
| BRD4 BD2 | SPR | - | - | 34 |
| BRD4 BD1 | TR-FRET | <4.3 | - | - |
| BRD4 BD1 | SPR | - | - | >3000 |
| BRD2 BD2 | TR-FRET | 7.8 | - | - |
| BRD2 BD2 | BROMOscan | - | 8.5 | 3.2 |
| BRD3 BD2 | TR-FRET | 7.4 | - | - |
| BRD3 BD2 | BROMOscan | - | 8.3 | 5 |
| BRDT BD2 | TR-FRET | 7.4 | - | - |
| BRDT BD2 | BROMOscan | - | 8.3 | 5 |
Data compiled from multiple sources.[1][2][3][7][8]
Table 2: Selectivity Profile of GSK973 Against Other Bromodomains
| Target Bromodomain | Assay Type | pKd | Fold Selectivity vs. BRD4 BD2 |
| TAF1 BD2 | BROMOscan | 6.4 | ~200-fold less potent |
| TAF1L BD2 | BROMOscan | 5.7 | Significantly less potent |
| BRD9 | BROMOscan | 5.7 | Significantly less potent |
| CECR2 | BROMOscan | 5.5 | Significantly less potent |
| BAZ2A | BROMOscan | 5.5 | Significantly less potent |
| BAZ2B | BROMOscan | 5.1 | Significantly less potent |
Data indicates that GSK973 has the most significant off-target activity against TAF1 BD2, though it is still considerably less potent than its activity against BET BD2 domains.[1][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
BROMOscan® Competition Binding Assay
The BROMOscan® technology is a competition binding assay used to determine the binding affinity of a test compound against a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a stronger interaction.
Protocol Outline:
-
Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support.
-
Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand and the test compound (GSK973) at various concentrations.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bromodomain remaining bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) by measuring the amount of bromodomain captured as a function of the test compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a homogeneous assay format used to measure the binding of an inhibitor to a bromodomain.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of bromodomain inhibitor screening, a lanthanide-labeled bromodomain (donor) and a biotinylated, acetylated histone peptide (ligand) bound to a streptavidin-conjugated acceptor fluorophore are used. When the bromodomain binds the peptide, FRET occurs. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, europium-labeled bromodomain protein, biotinylated acetylated histone peptide, and APC-labeled avidin.
-
Compound Dispensing: Add the test compound (GSK973) at various concentrations to the wells of a microplate.
-
Protein-Ligand Incubation: Add the europium-labeled bromodomain and the biotinylated peptide/APC-avidin mixture to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., a bromodomain) is immobilized on the sensor chip. When an analyte (e.g., GSK973) flows over the surface and binds to the ligand, the mass on the sensor surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte. This change is measured in resonance units (RU).
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip is activated for ligand immobilization.
-
Ligand Immobilization: The bromodomain protein is covalently coupled to the sensor chip surface.
-
Analyte Injection: A series of concentrations of the test compound (GSK973) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte are monitored in real-time by recording the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of BET proteins in signaling pathways and a typical workflow for assessing inhibitor selectivity.
Caption: BET proteins in cellular signaling pathways.
Caption: Workflow for assessing bromodomain inhibitor selectivity.
References
- 1. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of (2R,3R)-GSK973 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of (2R,3R)-GSK973, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. To ensure a comprehensive evaluation, this document outlines orthogonal validation strategies, comparing GSK973's performance with alternative pharmacological and genetic approaches. Detailed experimental protocols and quantitative data are presented to support the validation of on-target effects and to assess potential off-target liabilities.
Introduction to this compound and Orthogonal Validation
This compound is a potent and highly selective chemical probe for the BD2 of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. It exhibits a 1600-fold selectivity for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1)[1][2]. Orthogonal validation is a critical process in drug discovery and chemical biology to confirm that the observed biological effects of a compound are due to its interaction with the intended target. This is achieved by using multiple, independent methods to interrogate the target and its downstream pathways.
This guide will compare the effects of GSK973 with:
-
Pan-BET inhibitors (e.g., JQ1, I-BET762), which inhibit both BD1 and BD2.
-
Other BD2-selective inhibitors (e.g., GSK046, ABBV-744) to confirm class-specific effects.
-
Genetic knockdown of BET proteins (e.g., siRNA targeting BRD4), which provides a non-pharmacological method for target validation.
Comparative Efficacy and Potency
The following tables summarize the inhibitory concentrations (IC50) of GSK973 and its comparators in various biochemical and cellular assays.
Table 1: Biochemical Potency against BET Bromodomains
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Selectivity (BD2 vs. BD1) |
| This compound | BRD4 BD2 | TR-FRET | 7.8 | ~16 | 1600-fold[1][2] |
| BRD2 BD2 | TR-FRET | 7.5 | ~32 | - | |
| BRD3 BD2 | TR-FRET | 7.4 | ~40 | - | |
| BRDT BD2 | TR-FRET | 7.8 | ~16 | - | |
| JQ1 | Pan-BET | - | - | - | Non-selective |
| GSK046 (iBET-BD2) | BRD4 BD2 | TR-FRET | - | 49[3][4] | Highly Selective for BD2 |
| BRD3 BD2 | TR-FRET | - | 98[3][4] | ||
| BRD2 BD2 | TR-FRET | - | 264[3][4] | ||
| BRDT BD2 | TR-FRET | - | 214[3][4] | ||
| ABBV-744 | BRD4 BD2 | - | - | 4[5] | ~500-fold |
| BRD2 BD2 | - | - | 8[5] | ||
| BRD3 BD2 | - | - | 13[5] | ||
| BRDT BD2 | - | - | 18[5] |
Table 2: Cellular Proliferation (IC50 Values)
| Cell Line | Cancer Type | This compound (nM) | JQ1 (nM) | ABBV-744 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | Data not available | ~150-300[6][7] | ~10-50[8] |
| MV4-11 | Acute Myeloid Leukemia | Data not available | ~245[9] | ~10-50[8] |
| EOL-1 | Acute Myeloid Leukemia | Data not available | 321[10] | Data not available |
| Prostate Cancer Cell Lines | Prostate Cancer | Data not available | - | Potent activity[11] |
Signaling Pathways and Mechanisms of Action
BET proteins are key regulators of gene transcription, and their inhibition affects critical signaling pathways involved in cancer and inflammation.
c-Myc Pathway
A primary mechanism of action for BET inhibitors is the downregulation of the proto-oncogene MYC. BRD4, in particular, is known to occupy the super-enhancers that drive MYC expression.
NF-κB Signaling Pathway
BET proteins, particularly BRD2 and BRD4, have also been implicated in the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key driver of inflammation and cell survival.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BET Bromodomain inhibition promotes De-repression of TXNIP and activation of ASK1-MAPK pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2R,3R)-GSK973 and ABBV-744: Second-Generation BET Bromodomain Inhibitors
A detailed examination of two leading BD2-selective inhibitors, (2R,3R)-GSK973 and ABBV-744, reveals distinct profiles in their preclinical efficacy and biophysical properties. Both compounds represent a significant advancement in the field of epigenetic therapy by selectively targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, aiming for improved therapeutic windows over pan-BET inhibitors.
This guide provides a comprehensive comparison of this compound and ABBV-744, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, inflammation, and epigenetics.
Introduction to BD2-Selective BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical regulators of gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. While pan-BET inhibitors, which target both BD1 and BD2 domains, have shown promise in preclinical models, their clinical development has been hampered by on-target toxicities such as thrombocytopenia and gastrointestinal issues.[2]
This has spurred the development of second-generation, domain-selective inhibitors. The hypothesis is that selective inhibition of either BD1 or BD2 may dissociate the anti-tumor efficacy from the dose-limiting toxicities.[2] this compound and ABBV-744 have emerged as potent and selective inhibitors of the BD2 domain of BET proteins.
Comparative Efficacy and Potency
While no head-to-head clinical or preclinical studies directly comparing this compound and ABBV-744 have been published, a comparative analysis can be drawn from their individual characterization studies. Both compounds exhibit high selectivity for the BD2 domain over the BD1 domain of BET proteins and demonstrate potent cellular and in vivo activity in relevant disease models.
Biochemical and Cellular Potency
The following tables summarize the key in vitro potency and selectivity data for this compound and ABBV-744. It is important to note that these values were determined in different laboratories using potentially different assay conditions, which should be taken into account when making a direct comparison.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Selectivity (BD2 vs BD1) | Reference |
| This compound | BRD4 BD2 | TR-FRET | 7.8 | ~15.8 | 8.7 | >1600-fold for BRD4 | [3][4] |
| BRD2 BD2 | TR-FRET | 7.4 | ~39.8 | 8.3 | - | [4] | |
| BRD3 BD2 | TR-FRET | 7.8 | ~15.8 | 8.5 | - | [4] | |
| BRDT BD2 | TR-FRET | 7.6 | ~25.1 | 8.4 | - | [4] | |
| ABBV-744 | BRD4 BD2 | TR-FRET | - | 4 | - | >250-fold to >300-fold | [1][5] |
| BRD2 BD2 | TR-FRET | - | 8 | - | - | [6][7] | |
| BRD3 BD2 | TR-FRET | - | 13 | - | - | [6][7] | |
| BRDT BD2 | TR-FRET | - | 18 | - | - | [6][7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | pIC50 / IC50 | Reference |
| This compound | Human PBMCs | LPS-stimulated MCP-1 release | MCP-1 Inhibition | 7.1 | [8] |
| ABBV-744 | AML and Prostate Cancer Cell Lines | Proliferation Assay | Antiproliferative Activity | Low nanomolar range | [9] |
| LNCaP | Gene Expression | Downregulation of KLK2 and MYC | - | [6][7] | |
| LNCaP | Cell Cycle Analysis | G1 arrest and senescence | - | [6][7] |
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| This compound | Rat | Pharmacokinetic study | 1 mg/kg (i.v.) / 3 mg/kg (p.o.) | CL: 73 mL/min/kg, T1/2: 0.6h, F: 48% | [3] |
| ABBV-744 | Mouse Xenograft | Prostate Cancer (LNCaP, MDA-PCa-2b) | - | Comparable tumor growth inhibition to pan-BET inhibitor ABBV-075 with improved tolerability | [5] |
| Mouse Xenograft | Acute Myeloid Leukemia (AML) | - | Comparable antitumor efficacy to ABBV-075 with improved tolerability | [1] | |
| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | 9.4 mg/kg | Reduced tumor burden and extended survival | [10] |
Signaling Pathway and Mechanism of Action
This compound and ABBV-744 exert their effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound and ABBV-744.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against isolated bromodomain proteins.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.[6][11] The binding of the bromodomain to the peptide brings a donor fluorophore (Europium-cryptate conjugated to an anti-GST antibody) and an acceptor fluorophore (XL665-conjugated streptavidin) into close proximity, resulting in a FRET signal.[6] Inhibitors that bind to the bromodomain's acetyl-lysine pocket prevent this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Recombinant GST-tagged BET bromodomain proteins and a biotinylated histone H4 acetylated peptide are used.
-
The inhibitor is serially diluted and incubated with the bromodomain protein.
-
The biotinylated histone peptide is added, followed by the addition of the donor (Europium-cryptate anti-GST) and acceptor (XL665-streptavidin) reagents.
-
After an incubation period, the fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the signals is calculated, and IC50 values are determined from the dose-response curves.
-
Cellular Proliferation Assays
These assays assess the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: Various methods can be employed, such as the MTS assay, which measures the metabolic activity of viable cells.[12]
-
Procedure (MTS Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), an MTS reagent is added to each well.
-
The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the inhibitor, and the effect on tumor growth and overall survival is monitored.[12][13]
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with a suspension of human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
Both this compound and ABBV-744 are highly potent and selective inhibitors of the BD2 domain of BET proteins. The available preclinical data suggest that both compounds have the potential to be effective therapeutic agents with an improved safety profile compared to pan-BET inhibitors. ABBV-744 has been extensively studied in the context of acute myeloid leukemia and prostate cancer, demonstrating robust in vivo efficacy.[8][10] this compound has also shown promising in vitro and pharmacokinetic properties.[3][8]
The further clinical development of these and other BD2-selective inhibitors will be crucial in validating the therapeutic hypothesis of domain-selective BET inhibition and in determining their ultimate place in the therapeutic armamentarium against cancer and other diseases. Direct comparative studies will be invaluable in discerning the subtle but potentially significant differences between these two leading molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. columbiabiosciences.com [columbiabiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of (2R,3R)-GSK973 Versus Other BD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel BET bromodomain inhibitor, (2R,3R)-GSK973, with other prominent BD2-selective, BD1-selective, and pan-BET inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probes for their studies into the distinct biological functions of BET bromodomains.
Data Presentation: Comparative Selectivity of BET Inhibitors
The following tables summarize the binding affinities and selectivity of this compound and other key BET inhibitors. The data has been compiled from various biochemical and cellular assays to provide a comprehensive overview.
Table 1: Selectivity Profile of BD2-Selective Inhibitors
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity (BD2 vs BD1) |
| This compound | BRD4 BD2 | TR-FRET | 7.8 | - | 8.7 | - | 1600-fold vs BRD4 BD1[1][2] |
| BRD2 BD2 | TR-FRET | 7.4 | - | 8.3 | - | - | |
| BRD3 BD2 | TR-FRET | 7.8 | - | 8.5 | - | - | |
| BRDT BD2 | TR-FRET | 7.4 | - | 8.3 | - | - | |
| ABBV-744 | BRD4 BD2 | TR-FRET | - | 4 | - | - | >300-fold vs BRD4 BD1[3][4] |
| BRD2 BD2 | TR-FRET | - | 8 | - | - | - | |
| BRD3 BD2 | TR-FRET | - | 13 | - | - | - | |
| BRDT BD2 | TR-FRET | - | 19 | - | - | - | |
| GSK046 (iBET-BD2) | BRD4 BD2 | TR-FRET | 7.3 | 49 | - | 9 | >300-fold vs BRD4 BD1[5][6][7] |
| BRD2 BD2 | TR-FRET | 6.6 | 264 | - | 35 | - | |
| BRD3 BD2 | TR-FRET | 7.0 | 98 | - | 32 | - | |
| BRDT BD2 | TR-FRET | 6.7 | 214 | - | 15 | - | |
| GSK620 | BRD4 BD2 | TR-FRET | - | 15.85 | - | - | >200-fold over all other bromodomains[8][9][10] |
| BRD2 BD2 | TR-FRET | - | 31.62 | - | - | - | |
| BRD3 BD2 | TR-FRET | - | 15.85 | - | - | - | |
| BRDT BD2 | TR-FRET | - | 39.81 | - | - | - |
Table 2: Comparative Profile of BD1-Selective and Pan-BET Inhibitors
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Selectivity |
| BD1-Selective Inhibitors | |||||
| GSK778 (iBET-BD1) | BRD4 BD1 | TR-FRET | - | 41 | ≥130-fold vs BD2[5][11][12] |
| BRD2 BD1 | TR-FRET | - | 75 | ||
| BRD3 BD1 | TR-FRET | - | 41 | ||
| BRDT BD1 | TR-FRET | - | 143 | ||
| Pan-BET Inhibitors | |||||
| (+)-JQ1 | BRD4 BD1 | TR-FRET | - | 77 | Pan-BET[13] |
| BRD4 BD2 | TR-FRET | - | 33 | ||
| I-BET151 | BRD2 | IC50 | - | 500 | Pan-BET[9] |
| BRD3 | IC50 | - | 250 | ||
| BRD4 | IC50 | - | 790 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, homogeneous assay that measures the binding of an inhibitor to a target protein. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium cryptate) to an acceptor fluorophore (e.g., d2 or Alexa Fluor 488) when they are in close proximity. Inhibition of the protein-ligand interaction disrupts this energy transfer, leading to a decrease in the acceptor signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a 3x assay buffer.
-
Dilute the Terbium-labeled donor (e.g., anti-GST-Tb) and the dye-labeled acceptor (e.g., a biotinylated peptide substrate recognized by the bromodomain, coupled with streptavidin-d2) in the assay buffer.
-
Dilute the target bromodomain protein (e.g., BRD4 BD2) to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted donor and acceptor solutions to each well.
-
Add the inhibitor solution or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the diluted bromodomain protein to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a TR-FRET-compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or pIC50 value.[14]
-
BROMOscan™ Assay
Principle: BROMOscan™ is a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain of interest. The amount of bromodomain protein bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the bromodomain.
General Protocol:
-
Assay Setup:
-
A proprietary ligand is immobilized on a solid support.
-
The bromodomain of interest is tagged with a unique DNA identifier.
-
-
Competition Assay:
-
The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound.
-
-
Quantification:
-
After incubation, unbound protein is washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip surface.
General Protocol:
-
Ligand Immobilization:
-
The target bromodomain protein (ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Binding:
-
A solution containing the test inhibitor (analyte) at various concentrations is flowed over the sensor chip surface.
-
The binding of the inhibitor to the immobilized bromodomain is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation:
-
A running buffer is flowed over the chip to measure the dissociation of the inhibitor from the bromodomain.
-
-
Regeneration:
-
A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
-
Data Analysis:
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact, live cells. It utilizes a NanoLuc® luciferase-tagged target protein as the BRET donor and a cell-permeable fluorescent tracer that binds to the target as the BRET acceptor. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Preparation:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.
-
-
Assay Setup (in live cells):
-
The transfected cells are plated in a multi-well plate.
-
A fixed concentration of the cell-permeable NanoBRET™ tracer is added to the cells.
-
A serial dilution of the test compound is then added.
-
-
BRET Measurement:
-
After an incubation period to allow for compound entry and binding, the NanoGlo® substrate and an extracellular NanoLuc® inhibitor are added.
-
The BRET signal is measured on a plate reader capable of detecting both the donor (luminescence at ~450 nm) and acceptor (fluorescence at ~610 nm) signals.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
BET Protein-Mediated Transcriptional Regulation
BET proteins are critical regulators of gene transcription. They act as "readers" of epigenetic marks by binding to acetylated lysine residues on histone tails and other proteins. This binding recruits transcriptional machinery to specific gene promoters and super-enhancers, thereby activating gene expression. The NF-κB pathway, a central regulator of inflammation, is a key target of BET protein activity.
Caption: BET protein signaling in the NF-κB pathway.
Differential Roles of BD1 and BD2 in Transcription
The two tandem bromodomains of BET proteins, BD1 and BD2, have distinct roles in transcriptional regulation. BD1 is primarily associated with maintaining steady-state gene expression and is crucial for the oncogenic programs in many cancers. In contrast, BD2 is more involved in the rapid, inducible expression of genes in response to stimuli, such as inflammation.
Caption: Differential roles of BET bromodomains BD1 and BD2.
General Experimental Workflow for Assessing Inhibitor Selectivity
The following workflow outlines a typical process for characterizing the selectivity of a novel BET bromodomain inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
References
- 1. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dcreport.org [dcreport.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
On-Target Effects of (2R,3R)-GSK973: A Comparative Guide to Validation Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of (2R,3R)-GSK973, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore the use of small interfering RNA (siRNA) as a genetic knockdown tool and compare it with alternative biophysical and cellular assays, providing supporting experimental data and detailed protocols.
This compound is a chemical probe that selectively targets the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Validating that the biological effects of GSK973 are a direct consequence of its interaction with these intended targets is a critical step in its characterization as a research tool and potential therapeutic agent.
Confirming On-Target Effects with siRNA
One robust method to confirm that the phenotypic effects of a small molecule inhibitor are due to its interaction with the intended target is to use siRNA to silence the expression of the target gene. If the cellular phenotype observed after siRNA-mediated knockdown of the target protein mimics the phenotype observed after treatment with the inhibitor, it provides strong evidence for on-target activity. For GSK973, this would involve knocking down the expression of individual or multiple BET proteins (BRD2, BRD3, and BRD4 are ubiquitously expressed) and comparing the resulting cellular effects to those of GSK973 treatment.
Experimental Workflow for siRNA Validation
The general workflow for validating the on-target effects of GSK973 using siRNA is as follows:
Experimental Protocol: siRNA-Mediated Knockdown of BET Proteins
This protocol provides a general guideline for the transfection of siRNA into mammalian cells to knockdown BET proteins. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
siRNAs targeting BRD2, BRD3, BRD4, and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target mammalian cell line
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of siRNA in 50 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Isolate RNA and perform quantitative real-time PCR (qPCR) to quantify the mRNA levels of the target BET proteins.
-
Lyse a separate aliquot of cells and perform Western blotting to assess the protein levels of the target BET proteins.
-
-
Phenotypic Analysis: In parallel, treat a set of untransfected cells with this compound. After the same incubation period, perform the desired phenotypic assays on both the siRNA-treated and GSK973-treated cells and compare the results.
Alternative Methods for Confirming On-Target Effects
While siRNA provides genetic evidence of on-target effects, biophysical and cellular assays offer direct confirmation of target engagement by the compound. For this compound, several such methods have been employed.
Biophysical and Cellular Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This in vitro assay measures the binding affinity of a compound to its target protein. It was used to determine the potency of GSK973 against the BD2 domains of BET proteins.[3]
-
BROMOscan®: A competitive binding assay used to assess the selectivity of a compound against a large panel of bromodomains. This was utilized to confirm the high selectivity of GSK973 for BET BD2 domains.[3]
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binding between a compound and its target. SPR was used to confirm the BD2/BD1 selectivity of GSK973.[4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[5][6] An increase in the melting temperature of a protein in the presence of a compound indicates direct binding.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[7][8]
-
Cellular Mechanistic Assays: These assays measure a downstream biological effect known to be modulated by the target. For GSK973, inhibition of lipopolysaccharide (LPS)-stimulated monocyte chemoattractant protein-1 (MCP-1) production in peripheral blood mononuclear cells (PBMCs) was used to determine its cellular potency.[4]
Comparison of Validation Methods
| Method | Principle | Type of Validation | Throughput | Key Advantages | Key Limitations |
| siRNA Knockdown | Genetic silencing of the target protein to mimic the pharmacological effect. | Genetic | Low to Medium | Provides strong evidence for on-target mechanism of action in a cellular context. | Potential for off-target effects; knockdown efficiency can vary. |
| TR-FRET | Measures binding affinity in vitro using fluorescence resonance energy transfer. | Biophysical (in vitro) | High | Quantitative; suitable for high-throughput screening. | Does not confirm target engagement in a cellular environment. |
| BROMOscan® | Competitive binding assay against a panel of targets. | Biophysical (in vitro) | High | Broad selectivity profiling. | In vitro assay; may not fully reflect cellular selectivity. |
| SPR | Measures binding kinetics and affinity in real-time. | Biophysical (in vitro) | Medium | Provides detailed kinetic information (on/off rates). | Requires purified protein; label-free but surface-based. |
| CETSA | Measures thermal stabilization of the target protein upon ligand binding in cells. | Biophysical (in situ) | Low to Medium | Confirms direct target engagement in a cellular environment. | Can be technically challenging; not suitable for all targets. |
| NanoBRET™ Assay | Measures target engagement in live cells using bioluminescence resonance energy transfer. | Biophysical (in situ) | High | Real-time, quantitative measurement in live cells. | Requires genetic modification of the target protein (fusion tag). |
| Cellular Mechanistic Assay | Measures a downstream biological effect of target engagement. | Cellular | Medium to High | Confirms functional consequence of target engagement in a relevant biological context. | Indirect measure of target binding; pathway complexity can confound results. |
Signaling Pathway and Validation Logic
The following diagrams illustrate the signaling pathway of BET proteins and the logical relationship in validating the on-target effects of GSK973.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 4. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
A Head-to-Head Comparison of BD1 and BD2 Selective Inhibitors: A Guide for Researchers
A deep dive into the differential functions and therapeutic potential of selective BET bromodomain inhibitors, supported by experimental data and detailed protocols.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in regulating gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1][3] While pan-BET inhibitors, which target both bromodomains with equal affinity, have shown promise in preclinical and clinical studies, they are often associated with dose-limiting toxicities.[4][5] This has spurred the development of selective inhibitors targeting either BD1 or BD2, revealing distinct biological functions and therapeutic windows for these two domains.[4][6]
This guide provides a comprehensive head-to-head comparison of BD1 and BD2 selective inhibitors, presenting key experimental data, detailed methodologies for relevant assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of BD1 vs. BD2 Selective Inhibitors
The following tables summarize the biochemical and cellular activities of representative BD1 and BD2 selective inhibitors, drawing data from key studies in the field.
Table 1: Biochemical Potency and Selectivity of BD1 vs. BD2 Selective Inhibitors
| Inhibitor | Target | Assay Type | BRD4 BD1 | BRD4 BD2 | Selectivity | Reference Compound |
| iBET-BD1 (GSK778) | BD1 | TR-FRET (IC50, nM) | 27 | >50000 | >1850-fold for BD1 | I-BET151 (pan-BET) |
| SPR (Kd, nM) | 19 | 2500 | ~130-fold for BD1 | |||
| iBET-BD2 (GSK046) | BD2 | TR-FRET (IC50, nM) | 10000 | 90 | >110-fold for BD2 | I-BET151 (pan-BET) |
| SPR (Kd, nM) | >100000 | 300 | >300-fold for BD2 | |||
| ABBV-744 | BD2 | TR-FRET (IC50, nM) | 1600 | 1.8 | ~900-fold for BD2 | ABBV-075 (pan-BET) |
| NanoBRET (IC50, nM) | 2900 | 4.4 | ~660-fold for BD2 | |||
| CDD-787 | BD1 | AlphaScreen (IC50, pM) | 290 | 1,400,000 | ~4800-fold for BD1 | (+)-JQ1 (pan-BET) |
| CDD-956 | BD1 | AlphaScreen (IC50, pM) | 440 | 1,900,000 | ~4300-fold for BD1 | (+)-JQ1 (pan-BET) |
TR-FRET: Time-Resolved Fluorescence Energy Transfer; SPR: Surface Plasmon Resonance; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay. Data compiled from Gilan et al., 2020[1][7], Faulkner et al., 2020[5], and Deme et al., 2022[8].
Table 2: Cellular Activity of BD1 vs. BD2 Selective Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference Compound |
| iBET-BD1 (GSK778) | MOLM-13 | Acute Myeloid Leukemia | Viability (72h) | IC50 ~500 nM | I-BET151 |
| MDA-MB-453 | Breast Cancer | Viability (72h) | IC50 ~1 µM | I-BET151 | |
| MV4;11 | Acute Myeloid Leukemia | Cell Cycle | G1 arrest | I-BET151 | |
| MOLM-13 | Acute Myeloid Leukemia | Apoptosis | Induction of apoptosis | I-BET151 | |
| iBET-BD2 (GSK046) | MOLM-13 | Acute Myeloid Leukemia | Viability (72h) | Ineffective | I-BET151 |
| MDA-MB-453 | Breast Cancer | Viability (72h) | Ineffective | I-BET151 | |
| MV4;11 | Acute Myeloid Leukemia | Cell Cycle | No effect | I-BET151 | |
| MOLM-13 | Acute Myeloid Leukemia | Apoptosis | No effect | I-BET151 | |
| ABBV-744 | VCaP | Prostate Cancer | Proliferation | IC50 ~3 nM | ABBV-075 |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | IC50 ~6 nM | ABBV-075 |
Data compiled from Gilan et al., 2020[1][7] and Faulkner et al., 2020[5].
Differential Roles of BD1 and BD2 in Cancer and Inflammation
A significant body of evidence now points to distinct roles for the two bromodomains.
-
BD1 Inhibition Phenocopies Pan-BET Inhibition in Cancer: Studies have consistently shown that selective inhibition of BD1 is sufficient to replicate the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in various cancer models.[1][9] BD1 is thought to be primarily responsible for maintaining steady-state gene expression programs that are essential for cancer cell survival and proliferation.[1][6] For instance, the BD1-selective inhibitor iBET-BD1 effectively suppresses the expression of the key oncogene MYC.[1]
-
BD2 Inhibition is Predominantly Effective in Inflammatory Models: In contrast, selective BD2 inhibitors have shown limited efficacy in cancer models but are potent in models of inflammation and autoimmune disease.[1][6] BD2 appears to be more critical for the induction of gene expression in response to inflammatory stimuli.[1][6] For example, iBET-BD2 has been shown to ameliorate inflammatory responses without causing the toxicities associated with pan-BET inhibitors.[1][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the differential signaling pathways and a general workflow for comparing BD1 and BD2 selective inhibitors.
Caption: Differential signaling pathways of BD1 and BD2 selective inhibitors.
Caption: General experimental workflow for comparing BD1/BD2 selective inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of experimental data. Below are protocols for key assays used in the characterization of BD1 and BD2 selective inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains in a high-throughput format.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2). When a biotinylated histone peptide ligand binds to a GST-tagged bromodomain, a GST-antibody labeled with the donor and streptavidin labeled with the acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will reduce the FRET signal.
-
Materials:
-
GST-tagged BD1 or BD2 protein
-
Biotinylated histone H4 acetylated peptide
-
Anti-GST antibody labeled with Terbium (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add a pre-mixed solution of the GST-tagged bromodomain and the biotinylated histone peptide.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a pre-mixed solution of the anti-GST-Tb antibody and Streptavidin-d2.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using a TR-FRET plate reader with a time delay.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the protein (bromodomain), and the resulting heat changes are measured.
-
Materials:
-
Purified BD1 or BD2 protein (typically 10-50 µM)
-
Inhibitor solution (typically 10-20 fold higher concentration than the protein)
-
ITC buffer (e.g., PBS or HEPES, with matched pH and buffer components for both protein and ligand solutions)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat peaks and plot the heat change per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Cell Viability Assay (e.g., CellTiter-Glo® or MTT)
These assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cells.
-
Principle:
-
CellTiter-Glo®: Measures ATP levels, which are indicative of metabolically active cells.
-
MTT: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]
-
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
Test inhibitor
-
CellTiter-Glo® reagent or MTT reagent and solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the results to the vehicle-treated control and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 or IC50 value.
-
Conclusion
The development of selective inhibitors for BD1 and BD2 has been instrumental in dissecting the distinct functions of these two bromodomains. The current body of research strongly suggests that BD1 is a key target for cancer therapy, while BD2 holds significant promise for the treatment of inflammatory and autoimmune diseases.[1][6] This differential activity presents a compelling opportunity for developing more targeted and less toxic epigenetic therapies. The data and protocols presented in this guide offer a valuable resource for researchers in the field to design and interpret experiments aimed at further elucidating the roles of BD1 and BD2 and advancing the development of the next generation of BET inhibitors.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (2R,3R)-GSK973
(2R,3R)-GSK973 is an isomer of GSK973, a highly selective, orally bioavailable inhibitor of the BD2s of the BET family. [1][2] Due to the potential for high potency and the lack of comprehensive safety data for this specific isomer, it is crucial to handle it with the utmost care, employing a full suite of personal protective equipment (PPE) and following rigorous containment strategies.
Essential Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required.
| PPE Category | Specification | Purpose |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with an assigned protection factor (APF) of at least 1,000 is recommended, especially for handling powders or creating aerosols.[3] For lower-risk activities, a well-fitted N95 or higher-rated respirator may be considered after a thorough risk assessment. | To prevent inhalation of airborne particles of the compound. |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn.[4] | To protect the eyes and face from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. | To prevent skin contact with the compound. |
| Body Protection | A disposable, long-sleeved, solid-front gown with tight-fitting cuffs is required.[4] For high-potency compounds, a "bunny suit" or coverall made of a material like Tyvek® provides more comprehensive protection.[4][5] | To protect the skin and clothing from contamination. |
| Foot Protection | Disposable shoe covers should be worn over laboratory-appropriate, closed-toe shoes.[4] | To prevent the spread of contamination outside the designated handling area. |
Operational Plan for Safe Handling
A systematic approach is essential when working with potent compounds. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE Sequence:
-
Shoe Covers: Sit down to put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring it is fully fastened.
-
Respirator: Fit the respirator to your face, ensuring a proper seal.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Taking Off) PPE Sequence:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside out.
-
Gown/Coverall and Shoe Covers: Remove the gown and shoe covers in a manner that avoids contaminating your inner clothing. Roll the gown away from your body.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and any materials that have come into contact with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated materials in a designated, clearly labeled, sealed hazardous waste container.
-
Storage: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves incineration by a licensed waste management company.[3]
By strictly adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring both personal safety and the integrity of their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
